(2-Methyloxan-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-methyloxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKWRCQTZUVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Analytical Validation of (2-Methyloxan-4-yl)methanamine hydrochloride: A Technical Whitepaper
Executive Summary
(2-Methyloxan-4-yl)methanamine hydrochloride is a highly versatile building block frequently utilized in modern drug discovery and synthetic chemistry. Featuring a substituted tetrahydropyran (oxane) ring, this compound offers favorable physicochemical properties, including enhanced metabolic stability and tailored lipophilicity compared to open-chain ether analogs. This technical guide provides an authoritative breakdown of its molecular weight, chemical formula, and the self-validating analytical protocols required to verify its structural integrity.
Physicochemical Profiling
The precise molecular formula of the hydrochloride salt is C7H16ClNO , which corresponds to a molecular weight of 165.66 g/mol . During analytical verification, it is crucial to distinguish between the salt form and the free base (C7H15NO), as techniques such as mass spectrometry will primarily detect the ionized free base rather than the intact salt[1].
Table 1: Core Physicochemical Parameters
| Parameter | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1427380-34-4 |
| Molecular Formula (Salt) | C7H16ClNO |
| Molecular Formula (Free Base) | C7H15NO |
| Molecular Weight (Salt) | 165.66 g/mol |
| Monoisotopic Mass (Free Base) | 129.11537 Da |
Structural Causality: The Hydrochloride Salt Advantage
In drug development, the choice of a compound's salt form is never arbitrary; it is a calculated decision engineered to optimize the compound's physical properties. The free base of (2-methyloxan-4-yl)methanamine is a primary aliphatic amine. Free aliphatic amines are notoriously prone to oxidation, can absorb atmospheric carbon dioxide to form carbamates, and often present as volatile or viscous liquids that are difficult to weigh accurately.
Causality of Salt Formation : By reacting the free base with hydrochloric acid, the amine is protonated, forming a stable, crystalline hydrochloride salt[2]. This transformation fundamentally alters the handling characteristics:
-
Enhanced Stability : The protonated amine is sterically and electronically protected from oxidative degradation, ensuring a longer shelf-life.
-
Aqueous Solubility : The ionic nature of the chloride salt dramatically increases solubility in aqueous media, which is a critical prerequisite for biological assay formulation, pharmacokinetics, and in vitro screening.
Analytical Methodologies & Protocols
To ensure scientific integrity, researchers must independently verify the molecular weight and formula upon procurement. The following self-validating protocols describe the exact workflows for LC-HRMS and NMR analysis.
Protocol A: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Objective : Verify the monoisotopic mass of the free base (129.11537 Da)[1]. Causality : The primary amine group is highly basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. High-resolution MS is required to confirm the exact mass and rule out isobaric impurities.
Step-by-Step Methodology :
-
Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% formic acid. Reasoning: The formic acid acts as an ion-pairing agent and ensures complete protonation of the amine group, maximizing the ESI+ signal.
-
Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Mass Detection : Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Calibrate the instrument with a standard tuning mix to achieve < 5 ppm mass accuracy.
-
Data Interpretation : Extract the ion chromatogram for the theoretical adducts listed below.
Table 2: Predicted ESI+ Mass Adducts[2]
| Adduct Species | Theoretical m/z | Causality / Observation Note |
| [M+H]+ | 130.12265 | Primary protonated species; highest intensity expected. |
| [M+NH4]+ | 147.14919 | Ammonium adduct; trace levels depending on mobile phase buffers. |
| [M+Na]+ | 152.10459 | Sodium adduct; common in glass-stored samples. |
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective : Validate the tetrahydropyran ring structure and the position of the methyl group. Causality : While MS confirms the formula and molecular weight, it cannot distinguish between structural isomers (e.g., 3-methyloxan vs. 2-methyloxan). NMR is required for absolute topological validation.
Step-by-Step Methodology :
-
Solvent Selection : Dissolve 10 mg of the compound in 0.6 mL of Deuterium Oxide (D2O). Reasoning: The hydrochloride salt is highly polar; D2O provides excellent solubility. Furthermore, using D2O avoids the overlapping residual solvent peaks often seen in DMSO-d6 in the upfield aliphatic region, which is critical for resolving the tetrahydropyran protons.
-
Acquisition : Acquire a standard 1H NMR spectrum at 400 MHz or higher. Use a relaxation delay (d1) of 2 seconds to ensure accurate integration of the proton signals.
-
Analysis : Identify the characteristic doublet of the methyl group (~1.1 ppm) and the multiplet of the methanamine protons (~2.8 ppm). The integration ratio must align with the 15 non-exchangeable protons of the free base.
Validation Workflow Visualization
Analytical validation workflow for this compound.
References
-
Title : CAS No. 1427380-34-4 | Chemsrc Source : Chemsrc Chemical Database URL :[Link]
-
Title : this compound (C7H15NO) - PubChemLite Source : PubChem / Université du Luxembourg (CID: 71757940) URL :[Link]
Sources
Navigating the Dissolution Landscape: A Technical Guide to the Solubility of (2-Methyloxan-4-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility Profiling
The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in physiological fluids. For oral dosage forms, poor aqueous solubility can lead to low and variable absorption, hindering clinical utility. (2-Methyloxan-4-yl)methanamine hydrochloride, as an amine salt, is designed to enhance the aqueous solubility of the parent free base. However, a comprehensive understanding of its solubility across a range of solvents is essential for various stages of drug development, from early-stage screening to final formulation. This guide will provide the theoretical framework and practical protocols to empower researchers in this critical characterization.
This compound is a molecule featuring a substituted oxane ring and a primary amine functional group, which is protonated and paired with a chloride counter-ion. Its chemical structure is available on PubChem.[1] The presence of the polar amine hydrochloride group suggests a predisposition for aqueous solubility, while the more non-polar cyclic ether and alkyl components will influence its solubility in organic solvents.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The dissolution process involves overcoming the crystal lattice energy of the solid and the intermolecular forces within the solvent to allow for solvation of the solute molecules.[3]
Aqueous Solubility of Amine Hydrochlorides
Amine salts, such as this compound, are generally more water-soluble than their corresponding free bases.[4][5] This is due to the ionic nature of the salt, which allows for strong ion-dipole interactions with polar water molecules.[6] The protonated amine and the chloride ion can be effectively solvated by water.
The solubility of amine hydrochlorides in aqueous media is significantly influenced by pH.[7] In acidic to neutral solutions, the compound will exist predominantly in its ionized, more soluble form. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The pH of maximum solubility (pHmax) is a critical parameter to determine for formulation development.[7]
The "common ion effect" can also impact the solubility of hydrochloride salts.[3][7] In solutions already containing a significant concentration of chloride ions (e.g., hydrochloric acid), the solubility of this compound may be suppressed due to the equilibrium shifting back towards the solid salt.
Solubility in Organic Solvents
The solubility of this compound in organic solvents is expected to be significantly lower than in water.[4] Most organic solvents are less polar than water and are therefore less effective at solvating the charged amine and chloride ions.[6]
The solubility in organic solvents will depend on the solvent's polarity:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions. Some solubility of the hydrochloride salt may be observed.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds and have moderate dielectric constants. They are generally better at dissolving ionic compounds than non-polar solvents.[8]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are poor at solvating ions. The solubility of this compound in these solvents is expected to be very low.
The following diagram illustrates the general principle of "like dissolves like" in the context of this compound.
Caption: Predicted solubility interactions based on polarity.
Experimental Determination of Solubility
Given the absence of published data, experimental determination is crucial. The following protocols outline the gold-standard "shake-flask" method for thermodynamic solubility and a higher-throughput kinetic method often used in early discovery.[9][10]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, DMSO, hexane). The presence of undissolved solid is essential.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Solid Phase Analysis:
-
Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or solvation) during the experiment.[9]
-
Caption: Workflow for the shake-flask solubility method.
Kinetic Solubility Determination
This high-throughput method is often used for early-stage compound screening and provides an estimate of solubility under non-equilibrium conditions.[11]
Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in an organic solvent, typically DMSO.
-
-
Serial Dilution:
-
In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).
-
-
Precipitation Detection:
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent | pH | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | ~5-6 | To be determined | To be determined |
| PBS | 7.4 | To be determined | To be determined |
| 0.1 M HCl | 1.0 | To be determined | To be determined |
| Methanol | N/A | To be determined | To be determined |
| Ethanol | N/A | To be determined | To be determined |
| DMSO | N/A | To be determined | To be determined |
| Hexane | N/A | To be determined | To be determined |
Interpretation of Expected Results:
-
Aqueous Solubility: It is anticipated that the compound will exhibit good solubility in water and acidic buffers. A decrease in solubility is expected as the pH approaches the pKa of the amine.
-
Organic Solvent Solubility: Moderate solubility is expected in polar protic solvents like methanol and ethanol. Lower solubility is anticipated in polar aprotic solvents like DMSO, and very poor solubility is expected in non-polar solvents like hexane.
Conclusion
While specific solubility data for this compound is not currently in the public domain, a thorough understanding of the principles governing the solubility of amine hydrochlorides allows for strong predictions of its behavior. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the solubility of this compound in both aqueous and organic solvents. Such data is indispensable for guiding formulation strategies and ensuring the successful development of new therapeutic agents.
References
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona. [Link]
-
This compound. PubChemLite. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Ovid. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
-
Amines salts are soluble in water but insoluble in organic solvent. Filo. [Link]
-
Factors Affecting Solubility. BYJU'S. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
What affects the solubility of salt? Why are there soluble and insoluble salts?. Quora. [Link]
-
24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. [Link]
-
methylamine hydrochloride. Organic Syntheses Procedure. [Link]
Sources
- 1. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 2. byjus.com [byjus.com]
- 3. rjpdft.com [rjpdft.com]
- 4. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. quora.com [quora.com]
- 7. ovid.com [ovid.com]
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- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
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- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Strategic Deployment of 2-Methyltetrahydropyran Amines in Medicinal Chemistry
[1]
Executive Summary
In the optimization of small-molecule therapeutics, the 2-methyltetrahydropyran (2-Me-THP) amine scaffold has emerged as a high-value bioisostere for traditional saturated heterocycles like morpholine, piperidine, and cyclohexylamine. Beyond simple lipophilicity modulation, the 2-methyl substituent serves two critical mechanistic functions: conformational locking of the pyran ring to direct substituent vectors, and metabolic shielding of the ether
Structural Logic & Bioisosterism[1]
The "Privileged" Nature of the Scaffold
The tetrahydropyran (THP) ring offers a unique balance of physicochemical properties. Unlike the basic nitrogen in piperidine (
Table 1: Physicochemical Comparison of Common Saturated Scaffolds
| Scaffold Feature | Cyclohexane | Piperidine | Morpholine | 2-Me-THP Amine |
| Electronic Nature | Lipophilic | Basic Amine ( | Basic/Polar ( | Neutral Ether + Amine |
| H-Bonding | None | Donor/Acceptor | Donor/Acceptor | Acceptor (Ether) + Amine |
| LogP Trend | High | Medium | Low | Medium-Low (Tunable) |
| Metabolic Risk | Low | N-Oxidation | Ring Opening | |
| Vector Control | Flexible | Flexible | Chair (Flexible) | Locked Chair |
The "Methyl Effect": Conformational Locking
The introduction of a methyl group at the C2 position of the THP ring is not merely a lipophilic add-on; it is a structural control element.
-
Equatorial Preference: To minimize 1,3-diaxial strain, the C2-methyl group strongly prefers the equatorial position (
kcal/mol). -
Remote Stereocontrol: This equatorial anchor "locks" the ring conformation, forcing the C4-amine substituent into a defined axial or equatorial orientation depending on the relative stereochemistry (cis vs. trans). This rigidity reduces the entropic penalty upon protein binding.
Figure 1: The thermodynamic influence of the C2-methyl group on scaffold rigidity and binding affinity.
Metabolic Stability & Mechanism[2][3][4][5]
A primary liability of cyclic ethers is oxidative metabolism at the carbon
-
Mechanism of Stabilization: Substitution at the C2 position with a methyl group sterically hinders the approach of the CYP450 heme-oxo species and removes an abstractable hydrogen atom (if gem-dimethyl) or reduces the reactivity of the remaining proton.
-
Case Evidence: In the development of Gilteritinib (AXL/FLT3 inhibitor) and AZD0156 (ATM inhibitor), the THP motif was selected to improve metabolic stability compared to more labile cycloalkyl or piperidinyl analogs while maintaining polarity.
Synthetic Methodologies
The synthesis of chiral 2-methyltetrahydropyran-4-amines requires stereoselective control.[1] Two primary routes dominate the literature: Prins Cyclization (for de novo ring construction) and Chiral Pool Manipulation (using amino acids or hydroxy acids).
Synthetic Workflow Diagram
Figure 2: The Prins Cyclization route offers modular access to substituted THP scaffolds.[1]
Detailed Experimental Protocol
Target: Synthesis of cis-2-methyltetrahydropyran-4-amine (Representative Procedure).
Step 1: Construction of the Pyranone Core
-
Reagents: (S)-3-Hydroxybutyric acid ethyl ester (Chiral Pool starting material), Allyl bromide, LDA.[1]
-
Procedure: Alkylation of the dianion of (S)-3-hydroxybutyrate with allyl bromide followed by Weinreb amide formation and Grignard addition/cyclization yields the dihydropyranone.[1]
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H2) of the dihydropyranone reduces the double bond.
-
Critical Note: The catalyst approach is sterically directed by the existing C2-methyl center, often yielding high diastereoselectivity for the cis-2,6-dimethyl systems if disubstituted, or simple reduction for the mono-methyl.
-
Step 2: Reductive Amination (The Stereocenter Determinant) This step determines the cis/trans relationship between the C2-methyl and C4-amine.
-
Setup: Charge a reaction vessel with 2-methyltetrahydropyran-4-one (1.0 equiv) and Ammonium Acetate (10 equiv) in Methanol.
-
Imine Formation: Stir at room temperature for 1 hour to form the imine species in situ.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 equiv) portion-wise.
-
Thermodynamic Control: Using a bulky hydride source or allowing equilibration favors the thermodynamic product (amine equatorial).
-
Kinetic Control: Bulky reducing agents at low temp can favor axial attack, placing the amine equatorial.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] The organic phase is dried (Na2SO4) and concentrated.
-
Purification: The cis and trans isomers are separable by column chromatography (eluent: DCM/MeOH/NH4OH).[1]
Self-Validating Check:
Medicinal Chemistry Applications
Case Study: AZD0156 (ATM Inhibitor)
In the discovery of AZD0156, AstraZeneca researchers utilized the THP-amine scaffold to optimize an earlier hit.
-
Challenge: The initial cyclohexyl-amine lead suffered from high lipophilicity (LogD > 3.0), leading to poor metabolic stability and solubility.
-
Solution: Replacement of the cyclohexyl ring with tetrahydropyran lowered the LogD by ~1.0 unit.
-
Optimization: The specific stereochemistry of the amine relative to the ether oxygen was crucial for binding in the ATP pocket of the ATM kinase. The scaffold provided a rigid vector that positioned the amine to interact with the hinge region while the ether oxygen pointed into solvent, improving the solubility profile.
Case Study: Gilteritinib (FLT3/AXL Inhibitor)
Gilteritinib features a 4-amino-N-methyl-tetrahydropyran motif.[1][2]
-
Role: The THP ring acts as a solvent-exposed solubilizing group.[1]
-
Benefit: Unlike a piperazine or morpholine, the THP amine avoids the "dual basicity" problem (which can lead to hERG liability or lysosomal trapping) while maintaining sufficient polarity for oral bioavailability.
Future Outlook
The 2-methyltetrahydropyran amine scaffold is evolving from a "replacement" strategy to a "design-first" element.[1]
-
Fragment-Based Drug Discovery (FBDD): 2-Me-THP amines are increasingly appearing in fragment libraries due to their high
character and defined vectors.[1] -
C-H Activation: Late-stage functionalization of the THP ring (e.g., at C6) using photoredox catalysis is becoming a viable method to diversify the scaffold after the core drug has been synthesized.
References
-
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Retrieved from
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.[1]
-
Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one. Organic Process Research & Development.
-
Process for preparing 4-aminotetrahydropyran compound. US Patent US7365215B2.
-
Scaffold-hopping as a strategy to address metabolic liabilities. Drug Discovery Today, 2019.[1]
-
The Methyl Effect on Metabolism and Stability. Journal of Medicinal Chemistry, 2022.
-
Conformational analysis of monosubstituted tetrahydropyrans. Journal of the American Chemical Society.
Technical Whitepaper: Safety, Handling, and Toxicological Profiling of (2-Methyloxan-4-yl)methanamine HCl
[1][2]
Document Control:
-
Subject: (2-Methyloxan-4-yl)methanamine Hydrochloride
-
Classification: Building Block / Pharmaceutical Intermediate[1]
-
Primary Hazard: Skin Corrosion/Irritation, Serious Eye Damage (Predicted)[1][3]
Chemical Identification & Physicochemical Properties[1][3][4][5][6]
Understanding the structural nuances of this building block is critical for predicting its reactivity and biological behavior. The presence of the methyl group at the C2 position of the tetrahydropyran (oxan) ring introduces stereochemical complexity (cis/trans isomers) which can influence solubility and binding affinity, though the toxicological profile remains largely driven by the primary amine moiety.
Identity Matrix[2][7]
| Parameter | Detail |
| IUPAC Name | (2-Methyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride |
| Common Name | (2-Methyloxan-4-yl)methanamine HCl |
| CAS Number (Free Base) | 1342159-11-8 |
| CAS Number (HCl Salt) | Not Listed (Treat as derivative of 1342159-11-8) |
| Molecular Formula | C₇H₁₅NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Base) |
| SMILES | CC1CC(CN)CCO1.Cl |
| Structural Class | Heterocyclic Primary Amine Salt |
Predicted Physicochemical Properties
Data derived from computational consensus for the HCl salt.[1]
-
Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in DCM/EtOAc.
-
Hygroscopicity: Moderate to High (Amine salts are prone to moisture uptake).
-
Acidity (pKa): ~10.5 (Conjugate acid of the primary amine).
-
LogP: ~0.3 (Free base); Salt form is highly polar.
Hazard Identification (GHS Classification)
Scientist’s Note: While many vendors classify amine salts merely as "Irritants" (H315/H319), the free base of this scaffold is a known Corrosive (Category 1B) . In physiological conditions or upon contact with moisture, the salt can exhibit severe irritancy. We adopt a Conservative Safety Posture for this profile.
GHS Label Elements[1][2][10][11]
Hazard Statements (Predicted)
Precautionary Statements
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][7][9][10]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[7] Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][7][9] Remove contact lenses, if present and easy to do.[8][7][9][10] Continue rinsing.[3][8][7][9][10]
Toxicological Profile (Read-Across Analysis)
Since specific in vivo data for the 2-methyl analog is absent, we utilize Read-Across from the structural parent: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) .[1][2] The addition of a methyl group is unlikely to mitigate the corrosivity of the primary amine but may slightly alter metabolic stability.
Acute Toxicity
| Route | Predicted Effect | Mechanism |
| Oral (LD50) | Harmful (300–2000 mg/kg) | Based on analog CAS 130290-79-8 classification.[1][2] Primary amines can cause necrotic damage to the GI tract. |
| Dermal | Corrosive / Severe Irritant | High pH of the amine moiety (upon dissociation) causes saponification of skin lipids and protein denaturation. |
| Inhalation | Mucosal Irritant | Dust or aerosolized solutions will cause immediate irritation to the upper respiratory tract (burning sensation, cough). |
Specific Target Organ Toxicity (STOT)[1][2][10]
-
Single Exposure (SE): Category 3 (Respiratory Tract Irritation).[3][10]
-
Repeated Exposure (RE): No specific data available. Liver and kidney are standard clearance organs for amine hydrochlorides.
Genotoxicity & Carcinogenicity
-
Ames Test (In Silico Prediction): Likely Negative . Simple aliphatic/heterocyclic primary amines without nitro/nitroso groups generally do not flag positive in bacterial reverse mutation assays unless metabolically activated to reactive intermediates.
-
Structural Alert: The tetrahydropyran ring is generally considered a "safe" scaffold in medicinal chemistry, devoid of the alkylating properties seen in epoxides or aziridines.
Safe Handling & Engineering Controls
Core Directive: Treat this compound as a Sensitizing Corrosive Solid . The following workflow ensures operator safety during weighing and dissolution.
Engineering Controls
-
Primary: Chemical Fume Hood (CFH) with face velocity > 0.5 m/s.
-
Secondary: Local Exhaust Ventilation (LEV) if weighing large quantities (>10g).
-
Balance Enclosure: Mandatory for fine powders to prevent aerosolization.
Personal Protective Equipment (PPE)[1][2]
-
Respiratory: N95/P2 mask (minimum) if outside a hood; Half-mask respirator with organic vapor/acid gas cartridges if generating dust.[1][2]
-
Hands: Double nitrile gloves (0.11 mm minimum thickness). Note: Amines can permeate nitrile over time; change gloves immediately upon splash.[1]
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for corrosive solids).
Handling Decision Tree (Graphviz)
Caption: Operational workflow for safe handling of corrosive amine salts, delineating solid vs. solution protocols.
Experimental Protocol: Solubility & Stability Profiling
For researchers utilizing this building block, verifying the integrity of the HCl salt is crucial, as free amines can form carbamates with atmospheric CO₂.
Protonation State Verification (NMR)
Objective: Confirm the material is the HCl salt and not the free base.
-
Solvent: Dissolve 5 mg in DMSO-d6 .
-
Observation: Look for a broad singlet peak between 8.0–8.5 ppm (corresponding to the ammonium –NH₃⁺ protons).
-
Absence: If these peaks are missing and the CH₂–N protons are shielded (< 2.5 ppm), the material may have partially reverted to the free base.
Solubility Test
-
Water: Add 10 mg to 100 µL water. Vortex. (Expected: Clear solution).
-
DCM: Add 10 mg to 100 µL Dichloromethane. (Expected: Suspension/Insoluble).
-
Insight: If the compound dissolves in DCM, it is likely the Free Base , not the HCl salt.
-
Emergency Procedures
First Aid[1][2][7]
-
Eye Contact: CRITICAL. Flush immediately with water for 15+ minutes.[3][8][10] Lift eyelids. Seek urgent medical attention.
-
Skin Contact: Brush off dry powder. Wash with soap and water.[8][7][9][10] Do not use solvents (ethanol/acetone) as they may increase permeation.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal burns).
Spill Cleanup
-
Evacuate the immediate area.
-
PPE: Wear goggles, lab coat, and double gloves.
-
Neutralization: For solution spills, cover with sodium bicarbonate or a commercial acid/base neutralizer.
-
Disposal: Collect in a container marked "Corrosive Organic Waste."
Toxicity Assessment Pathway (In Silico/In Vitro)[1][2]
When specific data is missing, use this validation loop to confirm safety before scaling up.
Caption: Decision matrix for toxicological risk assessment when primary data is unavailable.
References
-
PubChem. (2025). Compound Summary: this compound (CID 71757940).[1][2][6] National Library of Medicine. [Link][1][2]
-
ECHA. (2024). Registration Dossier: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8).[1][2][3][11][4] European Chemicals Agency. [Link][1][2]
-
ACS. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society. [Link][1][2]
Sources
- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl((oxan-4-yl)methyl)amine hydrochloride | C7H16ClNO | CID 22737007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. fishersci.ca [fishersci.ca]
- 11. bldpharm.com [bldpharm.com]
Methodological & Application
Procedure for converting (2-Methyloxan-4-yl)methanamine HCl to free base
Application Note & Protocol: AN-2026-02
Topic: Efficient Conversion of (2-Methyloxan-4-yl)methanamine HCl to its Free Base Form
Abstract
This application note provides a comprehensive, step-by-step protocol for the efficient conversion of (2-Methyloxan-4-yl)methanamine hydrochloride (HCl), a water-soluble salt, into its corresponding free base form. The free base is typically more soluble in organic solvents, a prerequisite for many subsequent synthetic transformations, analytical procedures, or formulation studies. The protocol is grounded in fundamental principles of acid-base chemistry and liquid-liquid extraction techniques. We will delve into the causality behind each procedural step, ensuring a robust and reproducible methodology suitable for researchers in organic synthesis and drug development.
Introduction: The Rationale for Free-Basing
Amines are fundamental building blocks in medicinal chemistry and materials science. They are often synthesized, purified, and stored as hydrochloride salts to enhance their stability and water solubility.[1] The HCl salt of (2-Methyloxan-4-yl)methanamine exists as a protonated ammonium salt, rendering it ionic and highly polar.
However, for many applications, the neutral, or "free base," form of the amine is required. The free base possesses a lone pair of electrons on the nitrogen atom, which imparts its characteristic basicity and nucleophilicity—properties essential for its role in chemical reactions.[2] This protocol details the deprotonation of the ammonium salt to regenerate the neutral amine, which can then be efficiently extracted from the aqueous reaction medium into an organic solvent.
The Underlying Chemistry: An Acid-Base Equilibrium
The conversion process is a straightforward acid-base reaction. The starting material is an ammonium chloride salt. The core objective is to deprotonate the ammonium ion (R-NH₃⁺) to yield the neutral amine (R-NH₂).
R-NH₃⁺Cl⁻ (aq) + Base (aq) ⇌ R-NH₂ (org) + Base-H⁺ (aq) + Cl⁻ (aq)
To drive this equilibrium to the right, a base must be added that is stronger than the free amine itself. The effectiveness of this deprotonation is dictated by the pKa of the amine's conjugate acid (the R-NH₃⁺ species). For most primary alkylammonium ions, the pKa is typically in the range of 9 to 11.[3][4] A general rule in extraction is to adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the conjugate acid of the compound to be extracted.[5] This ensures that >99% of the amine is in its neutral, free base form, maximizing its partition into the organic solvent.
Experimental Design & Protocol
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| (2-Methyloxan-4-yl)methanamine HCl | ≥98% Purity | Starting Material |
| Sodium Hydroxide (NaOH) | Reagent Grade | Basifying Agent |
| Dichloromethane (DCM, CH₂Cl₂) | HPLC or ACS Grade | Organic Extraction Solvent |
| Deionized Water (DI H₂O) | Type II or better | Aqueous Phase Solvent |
| Brine (Saturated NaCl solution) | N/A | Washing Agent (aids in layer separation and removes dissolved water) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Drying Agent |
| pH indicator strips (Range 1-14) | N/A | Monitoring Basification |
| Separatory Funnel (appropriate volume) | Glass | For Liquid-Liquid Extraction |
| Erlenmeyer Flasks, Beakers | Glass | For dissolving and collecting solutions |
| Round-Bottom Flask | Glass | For solvent removal |
| Rotary Evaporator | N/A | For efficient solvent removal under reduced pressure |
Step-by-Step Conversion Protocol
Step 1: Dissolution of the Amine Salt
-
Weigh the desired quantity of (2-Methyloxan-4-yl)methanamine HCl and transfer it to an appropriately sized Erlenmeyer flask.
-
Add deionized water (approximately 10-20 mL per gram of amine salt) and stir or swirl until the solid is completely dissolved. Amine salts are generally highly soluble in water.[1]
Step 2: Basification to Generate the Free Base
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).
-
While stirring the amine salt solution, add the 2 M NaOH solution dropwise.
-
Monitor the pH of the solution periodically using a pH indicator strip.
-
Continue adding NaOH until the pH of the aqueous solution is ≥12.
-
Causality Check: Achieving a pH of 12 ensures the solution is sufficiently basic (at least 2 pH units above the estimated pKa of ~10) to deprotonate virtually all of the ammonium salt to its free base form, thereby maximizing the yield of the extraction.[5] A cloudy suspension may form as the water-insoluble free base is generated.[6]
-
Step 3: Liquid-Liquid Extraction
-
Transfer the basified aqueous solution to a separatory funnel.
-
Add a volume of dichloromethane (DCM) approximately equal to the volume of the aqueous layer.
-
Stopper the funnel, invert it, and immediately vent to release any pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Place the funnel in a ring stand and allow the layers to fully separate. The denser DCM layer will be on the bottom.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction (steps 3.2-3.6) on the remaining aqueous layer two more times with fresh portions of DCM.
-
Causality Check: The neutral free base amine is significantly more soluble in organic solvents like DCM than in water, while the inorganic salts (NaCl, excess NaOH) remain in the aqueous phase.[7][8][9] Performing multiple extractions ensures a more complete transfer of the product from the aqueous to the organic phase.
-
Step 4: Washing and Drying the Organic Phase
-
Combine all the collected organic extracts into the separatory funnel.
-
Add an equal volume of brine (saturated NaCl solution) and shake for 30 seconds.
-
Allow the layers to separate and drain the lower organic layer into a new, dry Erlenmeyer flask. Discard the upper aqueous brine layer.
-
Causality Check: The brine wash helps to remove the small amount of water that is dissolved in the organic solvent and can help to break any emulsions that may have formed.[5]
-
-
Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask; if the Na₂SO₄ clumps together, add more until some particles move freely. Let it sit for 10-15 minutes.
-
Causality Check: Anhydrous drying agents are used to remove trace amounts of water from the organic solution, which is critical before solvent evaporation to obtain a pure product.[10]
-
Step 5: Isolation of the Pure Free Base
-
Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask, leaving the solid drying agent behind.
-
Connect the flask to a rotary evaporator.
-
Remove the dichloromethane under reduced pressure. A water bath temperature of 25-30°C is typically sufficient.
-
Once all the solvent has been removed, a clear oil or solid will remain. This is the purified (2-Methyloxan-4-yl)methanamine free base.
-
Weigh the flask to determine the final yield.
Visualization of the Workflow
The following diagram illustrates the complete procedure for converting the amine HCl salt to its free base.
Caption: Workflow for the conversion of an amine HCl salt to its free base.
Self-Validation and Troubleshooting
-
pH Monitoring: Successful deprotonation is the critical step. Always confirm the aqueous phase is strongly basic (pH ≥ 12) before extraction.
-
Emulsion Formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms during extraction, adding more brine and gentle swirling (rather than vigorous shaking) can help break it.[5] In stubborn cases, filtration through Celite® may be necessary.
-
Product Confirmation: The isolated free base should have a characteristic amine odor. For definitive structural confirmation, techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are recommended.
References
-
Wikipedia Contributors. (2024). Ammonium. In Wikipedia, The Free Encyclopedia. [Link]
-
Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]
-
Reddit Community. (2024). Amine workup. r/Chempros. [Link]
-
Unknown Author. Approximate pKa chart of the functional groups. [Link]
-
Ananda, K., & Gopinath, H. S. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Various Authors. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]
-
University of Alberta, Department of Chemistry. Isolation (Recovery) of amines. [Link]
-
Reddit Community. (2024). Why do people say pKa of ammonium ion when they refer to pKa of amine? r/chemistry. [Link]
-
Unacademy. What are amine's properties?[Link]
-
Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]
-
Various Authors. (2020). Amines and Heterocycles. [Link]
-
Michigan State University, Department of Chemistry. Amine Reactivity. [Link]
-
Reddit Community. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? r/chemistry. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
Sources
- 1. What are amine’s properties? [unacademy.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Strategic Optimization of Reductive Amination: Targeting (2-Methyloxan-4-yl)methanamine Motifs in Medicinal Chemistry
Executive Summary
(2-Methyloxan-4-yl)methanamine hydrochloride is a high-value heterocyclic building block used to modulate lipophilicity (LogP) and metabolic stability in drug candidates. Its tetrahydropyran (oxane) core offers a polar alternative to cyclohexyl rings, while the 2-methyl substitution provides conformational locking and subtle steric bulk.
However, incorporating this amine via reductive amination presents two distinct challenges:
-
Salt Management: The hydrochloride salt form requires controlled neutralization to release the free nucleophile without compromising the pH-sensitive imine formation equilibrium.
-
Conformational Sterics: While the primary amine is tethered (methanamine), the 2-methyl substituent on the ring influences the chair conformation, potentially affecting reaction kinetics with hindered ketones.
This Application Note provides two optimized protocols—Method A (STAB) for aldehydes and unhindered ketones, and Method B (Ti(OiPr)₄) for difficult ketones—to ensure high-yield coupling.
Mechanistic Criticality & Reaction Design
Reductive amination is not a single step; it is a delicate equilibrium followed by an irreversible reduction. Success depends on managing the Hemiaminal-Imine Equilibrium .
The pH Paradox
-
Too Acidic (pH < 4): The amine is fully protonated (
) and non-nucleophilic. Reaction stalls. -
Too Basic (pH > 6): The carbonyl oxygen is not activated by protonation. Imine formation slows.
-
Optimal Zone (pH 4–5): The amine is partially free, and the carbonyl is activated.
When using This compound , the salt itself acts as a proton source. Simply adding a base (like TEA) can overshoot the basicity. The protocols below utilize buffering effects to maintain the "Goldilocks" zone.
Diagram 1: Mechanistic Pathway & Salt Dynamics
Caption: The conversion of the HCl salt to the active free amine must be balanced with the dehydration step. Hydride addition is irreversible and drives the equilibrium forward.
Experimental Protocols
Method A: The "Standard" Protocol (STAB)
Best For: Aldehydes and reactive, unhindered ketones. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). Why: STAB is mild and exhibits a crucial selectivity: it reduces imines much faster than it reduces aldehydes/ketones.
Reagents:
-
(2-Methyloxan-4-yl)methanamine HCl (1.0 equiv)
-
Aldehyde/Ketone (1.0–1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) – Crucial for neutralizing the HCl salt.
-
STAB (1.5 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF (anhydrous).
Step-by-Step:
-
Salt Release: In a dry vial, suspend the amine HCl salt in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). The mixture may remain cloudy; this is acceptable.
-
Imine Formation: Add the Carbonyl compound. If the substrate is an aldehyde, stir for 15–30 minutes. If a ketone, stir for 1–2 hours.
-
Note: STAB releases acetic acid upon reaction, creating a self-buffering system (pH ~4.5) ideal for this chemistry.[1]
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Monitoring: Stir at RT under nitrogen. Monitor by LCMS.[2] Aldehydes typically complete in <2 hours; ketones may require 16+ hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to break up boron complexes.
-
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Method B: The "Power" Protocol (Titanium Mediated)
Best For: Sterically hindered ketones, electron-poor carbonyls, or when Method A fails. Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄.[3][4] Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to force the equilibrium toward the imine.[3]
Reagents:
-
(2-Methyloxan-4-yl)methanamine HCl (1.2 equiv)
-
Ketone (1.0 equiv)
-
TEA (Triethylamine) (1.2 equiv)
-
Ti(OiPr)₄ (1.5 – 2.0 equiv)
-
NaBH₄ (Sodium Borohydride) (2.0 equiv)
-
Solvent: Absolute Ethanol or Methanol (required for the NaBH₄ step).
Step-by-Step:
-
Complexation: In a dry flask under Argon, combine the amine HCl salt, TEA, and the ketone (neat if liquid, or in minimal dry THF).
-
Titanium Addition: Add Ti(OiPr)₄ (neat) via syringe.
-
Caution: The mixture may become viscous. Stir neat or in minimal solvent for 4–12 hours at RT (or 50°C for very hindered substrates). This step forms the imine-titanium complex.
-
-
Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise (gas evolution will occur). Allow to warm to RT and stir for 2 hours.
-
Hydrolysis (Critical): Quench by adding 1N NaOH or aqueous NH₄OH. A heavy white precipitate (TiO₂) will form.
-
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. (Do not try to extract without filtration; emulsions will occur).
-
Workup: Wash the filtrate with brine, dry, and concentrate.
Optimization Matrix & Data Summary
When standard protocols yield <50%, consult the optimization matrix below.
| Variable | Standard Condition | Optimization Option | Rationale for Change |
| Solvent | DCE (1,2-Dichloroethane) | THF or 2-MeTHF | Use THF if the amine salt is insoluble in DCE. 2-MeTHF is a greener alternative. |
| Base | DIPEA (1.0 eq) | TEA or KOAc | Potassium Acetate (KOAc) can buffer the system without quenching the Lewis acidity of STAB. |
| Hydride | STAB | NaCNBH₃ | Cyanoborohydride is smaller and works at lower pH (pH 3), useful for very weak imines (requires toxic precautions). |
| Additives | None | Molecular Sieves (4Å) | Physical water removal to drive imine formation (use with Method A). |
| Temp | 20°C | 40–60°C | Heating during the imine formation step (before hydride addition) can overcome steric barriers from the 2-methyl group. |
Decision Tree for Protocol Selection
Use this logic flow to select the correct experimental path for your specific substrate.
Caption: Workflow for selecting the optimal reductive amination strategy based on electrophile reactivity.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4][9] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527.
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. designer-drug.com [designer-drug.com]
- 4. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 5. scilit.com [scilit.com]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Reagents for nucleophilic substitution with (2-Methyloxan-4-yl)methanamine HCl
Application Note: Nucleophilic Substitution Strategies using (2-Methyloxan-4-yl)methanamine Hydrochloride in Drug Discovery
Executive Summary & Chemical Profile
In modern medicinal chemistry, the incorporation of conformationally restricted, hydrophilic aliphatic rings is a proven strategy to improve a drug candidate's pharmacokinetic profile, specifically by lowering LogP and increasing aqueous solubility. This compound (CAS: 1427380-34-4)[1] is a highly versatile primary amine building block featuring a methyl-substituted tetrahydropyran (oxane) core.
Supplied as a stable hydrochloride salt to prevent atmospheric oxidation and degradation, this reagent primarily functions as a nucleophile. It is widely deployed in drug discovery workflows for Nucleophilic Aromatic Substitution (
Mechanistic Principles: The Critical Role of Base and Solvent
A common point of failure in amine-based substitutions is the improper handling of the hydrochloride salt. The protonated ammonium ion (
Causality in Reaction Design:
-
Base Selection: To activate the reagent, a non-nucleophilic tertiary amine base—most commonly N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—must be added to liberate the free base in situ[3]. DIPEA is preferred due to its steric bulk, which prevents it from competing as a nucleophile against the primary amine.
-
Stoichiometry: A minimum of 3.0 equivalents of base is required. The first equivalent neutralizes the HCl salt of the oxanylmethanamine; the second neutralizes the acid byproduct generated during the substitution (e.g., HCl or HF); and the third maintains a basic equilibrium to ensure the primary amine remains fully active.
-
Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO) are mandated. These solvents lack acidic protons that would hydrogen-bond to the amine, thereby maximizing its nucleophilicity, and they effectively stabilize the highly polarized transition states (such as the Meisenheimer complex in
)[4].
Experimental Workflows and Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Application: Coupling (2-Methyloxan-4-yl)methanamine to electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes) to form secondary heteroaryl amines, a common motif in kinase inhibitors[5].
Self-Validating System (Analytical Control): The reaction is monitored by LC-MS. The disappearance of the heteroaryl halide mass and the appearance of the product mass (
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the electrophile (e.g., 2-chloro-5-nitropyridine, 1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).
-
Amine Activation: Add this compound (1.2 eq, 0.6 mmol) to the solution. The mixture will likely be a heterogeneous suspension.
-
Base Addition: Dropwise, add DIPEA (3.0 eq, 1.5 mmol). The solution will typically become homogenous and may undergo a color change (often yellow/orange) indicating the formation of the charge-transfer complex.
-
Thermal Activation: Seal the vial and heat to 80–100 °C using a heating block or microwave reactor (15-30 minutes at 120 °C).
requires thermal energy to overcome the loss of aromaticity in the transition state. -
Work-up: Cool to room temperature. Quench with saturated aqueous
(10 mL) and extract with Ethyl Acetate ( mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to remove residual DMF. -
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via silica gel flash chromatography (DCM/MeOH gradient).
Caption: Mechanistic workflow of Nucleophilic Aromatic Substitution (
Protocol B: Nucleophilic Acyl Substitution (Amide Bond Formation)
Application: Coupling the amine to a carboxylic acid to generate an amide. This is typically achieved using uronium-based coupling reagents like HATU, which are superior for sterically hindered substrates[6].
Self-Validating System (Analytical Control): TLC (Thin Layer Chromatography) utilizing a Ninhydrin stain. The primary amine starting material will stain a deep purple/blue. The successful formation of the amide product will result in a Ninhydrin-negative spot (no color change), validating the consumption of the free amine.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DCM or DMF (4.0 mL). Add DIPEA (2.0 eq, 1.0 mmol) and stir at room temperature for 15 minutes to form the highly reactive HOAt active ester.
-
Nucleophile Preparation: In a separate vial, suspend this compound (1.1 eq, 0.55 mmol) in DMF (1.0 mL) and add DIPEA (1.5 eq, 0.75 mmol) to liberate the free base.
-
Coupling: Transfer the free amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.
-
Work-up: Dilute with DCM (15 mL), wash sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. Dry and concentrate.
Caption: HATU-mediated nucleophilic acyl substitution workflow for amide bond formation.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters for utilizing (2-Methyloxan-4-yl)methanamine HCl across different substitution paradigms.
| Reaction Type | Electrophile | Reagent/Catalyst | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 2-Chloro-pyrimidine | None | DIPEA (3.0 - 4.0 eq) | DMF or NMP | 80 - 100 | 4 - 12 | 65 - 85% | |
| 2-Fluoro-nitrobenzene | None | DIPEA (3.0 eq) | 1,4-Dioxane | 60 - 80 | 2 - 6 | 70 - 90% | |
| Primary Alkyl Bromide | NaI (0.1 eq, cat.) | Acetonitrile | 60 - 75 | 12 - 18 | 50 - 70% | ||
| Acylation | Carboxylic Acid | HATU (1.2 eq) | DIPEA (3.5 eq total) | DCM or DMF | 20 - 25 | 2 - 4 | 80 - 95% |
| Acylation | Sulfonyl Chloride | DMAP (0.1 eq, cat.) | Pyridine or TEA (3.0 eq) | DCM | 0 to 20 | 1 - 3 | 75 - 90% |
Note: In
References
-
ChemicalBook / PubChem Compound Summary Title: this compound (CAS 1427380-34-4) Source: National Center for Biotechnology Information (NCBI) / ChemicalBook URL:[Link]
-
Savardi, A., et al. (2021)
protocols using amine hydrochlorides and DIPEA in THF/DMF). URL:[Link] -
Mejdrová, I., et al. (2017) Title: Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors Source: Journal of Medicinal Chemistry, 60(1), 100-118. (Details nucleophilic aromatic substitution of halogenated heteroaromatics with primary amines). URL:[Link]
Sources
Application Note: Advanced Handling and Storage Protocols for Hygroscopic Amine Hydrochloride Salts
Abstract
Amine hydrochloride salts are ubiquitous in drug development due to their enhanced aqueous solubility and bioavailability compared to free bases. However, their ionic lattice structure often renders them highly hygroscopic—and in some cases, deliquescent. Improper handling leads to hydrolysis, stoichiometry errors, and physical degradation (caking/liquefaction). This guide provides a scientifically grounded, field-proven methodology for the lifecycle management of these sensitive materials, moving beyond basic "keep dry" advice to rigorous engineering controls.
Part 1: The Hygroscopic Mechanism (The "Why")
To master handling, one must understand the thermodynamics of failure. Hygroscopicity in amine salts is driven by the Critical Relative Humidity (CRH) .[1]
-
The CRH Threshold: Every water-soluble salt has a specific CRH value at a given temperature.[1] If the ambient Relative Humidity (RH) exceeds the salt's CRH, the salt will spontaneously adsorb atmospheric water vapor to form a saturated solution layer on its surface.[1]
-
Crystal Lattice Disruption: The chloride ion (
) is large and polarizable, while the ammonium cation ( ) is a strong hydrogen bond donor. Water molecules aggressively insert themselves between these ions, disrupting the crystal lattice energy. This leads to deliquescence , where the solid dissolves in its own absorbed water, turning into a viscous oil or "goo."
Key Insight: CRH often decreases as temperature increases.[1] Heating a lab to "dry it out" without controlling humidity can actually accelerate moisture absorption for certain salts [1].
Part 2: Material Reception & Lifecycle Workflow
The moment a container is opened, the clock starts. The following workflow ensures integrity from dock to bench.
Diagram 1: The Hygroscopic Material Lifecycle
This workflow illustrates the "Chain of Dryness" required to maintain material integrity.
Caption: Lifecycle management flow for hygroscopic salts. Note the critical "Purge & Reseal" step (Red) to prevent cumulative degradation.
Part 3: Storage Engineering (The "Two-Barrier" Rule)
Never rely on the vendor's bottle alone. Vendor caps often lack a hermetic seal once the induction liner is pierced.
The "Russian Doll" Storage Protocol
-
Primary Barrier (The Bottle):
-
Wrap the threads of the bottle with PTFE (Teflon) tape before screwing on the cap.
-
Why? Parafilm is permeable to water vapor over time (
). PTFE is effectively impermeable and fills microscopic gaps in the thread [2].
-
-
Secondary Barrier (The Environment):
-
Place the taped bottle inside a secondary containment vessel (desiccator cabinet or a heavy-walled jar) containing active desiccant.
-
Vacuum Storage: For ultra-sensitive salts (e.g., histamine dihydrochloride), store in a vacuum desiccator.
-
Desiccant Selection Guide
Not all desiccants are equal.[2] Silica gel is insufficient for salts with very low CRH.
| Desiccant Type | Moisture Capacity (% w/w) | Min.[3][4] Reachable Humidity | Best Application |
| Molecular Sieves (4Å) | ~20% | < 1% RH | Gold Standard. Rapid uptake, works at low RH. |
| Phosphorus Pentoxide ( | High | < 0.1% RH | Rescue Only. Chemical drying in vacuum ovens. Corrosive. |
| Silica Gel | ~30-40% | ~40% RH | General Storage. Good for bulk, less effective for ultra-dry needs. |
| Drierite ( | ~10% | ~10% RH | Indicator. Use primarily to visually check desiccator status. |
Part 4: Handling & Weighing Protocols
Weighing is the point of highest risk. Static electricity often complicates this, as dry amine salts are "fluffy" and repel from spatulas.
Diagram 2: Weighing Environment Decision Matrix
Determine the rigorousness of your weighing setup based on the material's sensitivity.
Caption: Decision matrix for selecting the appropriate weighing protocol. "Goo" or caking indicates immediate need for remediation (drying).
Protocol A: Rapid Benchtop Weighing (The "Inert Cone" Method)
Use for routine handling where <2% water uptake is acceptable.
-
Preparation: Place an inverted funnel connected to an Argon line above the balance pan. Create a gentle "curtain" of heavy inert gas.
-
Anti-Static: Use an ionizing gun (ZeroStat) on the salt and the weighing boat. Amine salts carry high static charge in dry conditions.
-
Vessel: Use Glass weighing boats or antistatic plastic. Avoid weighing paper (high surface area = high moisture absorption).
-
Technique: Tare the empty boat. Open the bottle, dispense quickly, close bottle immediately. Do not leave the bottle open while waiting for the balance to stabilize.
Protocol B: Glovebox / Glove Bag
Mandatory for deliquescent salts or GMP standards.
-
Equilibration: Pass all spatulas, vials, and the balance into the antechamber. Cycle vacuum/N2 at least 3 times.
-
Atmosphere: Maintain
ppm . -
Transfer: Weigh directly into the reaction vessel if possible to avoid double-handling.
Part 5: Remediation (Drying Protocols)
If your salt has clumped, it must be dried before use to ensure correct molecular weight calculations.
Method 1: Vacuum Oven (Standard)
Best for: Bulk drying of thermally stable salts.
-
Container: Spread salt thin on a wide crystallization dish (maximize surface area).
-
Temperature: Set to 40–60°C . Warning: Do not exceed 80°C for amine salts without checking melting points; many melt or sublime unexpectedly.
-
Vacuum: Apply full vacuum (<10 mbar).
-
Trap: Use a cold trap or a chemical trap (KOH pellets) between the oven and pump to catch acidic HCl vapors that may evolve [3].
-
Duration: 12–24 hours.
Method 2: Azeotropic Drying (Chemical Rescue)
Best for: Salts that are already in solution or "goo" state.
-
Dissolve the wet salt in a minimum amount of dry Methanol or Ethanol .
-
Add Toluene (forms a low-boiling azeotrope with water).
-
Rotary evaporate until dry. Repeat 2x.
-
The resulting foam/solid will be anhydrous. Scrape immediately into a tared vial under Argon.
Part 6: Analytical Verification
How do you validate dryness? Visual inspection is insufficient.
-
Karl Fischer (KF) Titration: The gold standard.
-
Note: Some amines can interfere with standard KF reagents. Use buffered KF reagents designed for bases/amines to prevent pH side reactions [4].
-
-
qNMR (Quantitative NMR):
References
-
Fitosoil. (2020). Determination of Critical Relative Humidity in Fertilizers and Salts. Retrieved from [Link]
-
Sciencemadness. (2014).[7] Shelf Life and Storage of Hygroscopic Chemicals. Retrieved from [Link]
- Honeywell Research Chemicals.Karl Fischer Titration: Interferences and Side Reactions (Amines). (Standard Industry Reference).
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for the exact compound in use, as toxicity and specific chemical incompatibilities may vary.
Sources
- 1. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 2. multisorb.com [multisorb.com]
- 3. 利用できないコンテンツ [sigmaaldrich.com]
- 4. Molecular Sieve vs Silica Gel Desiccants [streampeak.com.sg]
- 5. reddit.com [reddit.com]
- 6. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 7. sciencemadness.org [sciencemadness.org]
Application Note & Protocols for the Synthesis of Amide Derivatives Utilizing (2-Methyloxan-4-yl)methanamine Hydrochloride
Introduction: The Strategic Importance of Amide Scaffolds and the Utility of Novel Building Blocks
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2] Its remarkable stability and capacity for hydrogen bonding interactions are pivotal for molecular recognition at biological targets.[3] Consequently, the development of robust and versatile methods for amide synthesis is a continuous pursuit in drug discovery.[4][5] This guide provides a detailed exploration of the synthesis of amide derivatives using (2-Methyloxan-4-yl)methanamine hydrochloride, a versatile building block for introducing a saturated heterocyclic motif into drug candidates. Such moieties are often sought after to enhance physicochemical properties like solubility and metabolic stability.
This compound offers a unique structural element that can be strategically employed by researchers to explore new chemical space. This document will provide a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and critical considerations for the successful synthesis of amide derivatives using this valuable intermediate.
Reaction Mechanisms and Key Considerations
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5][6] The use of (2-Methyloxan-4-yl)methanamine as its hydrochloride salt necessitates an initial in-situ neutralization step to liberate the free amine, which can then participate in the coupling reaction.
The Role of Coupling Reagents
A variety of coupling reagents have been developed to promote amide bond formation, each with its own mechanism and advantages.[4][5] These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylisourea, which is then readily attacked by the amine.[7] Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with the amine to form the amide bond. To minimize side reactions and potential racemization, especially with chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[8]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that form active esters with carboxylic acids.[8][9] These reactions are generally fast and high-yielding.
The Critical Function of a Non-Nucleophilic Base
Given that the starting material is an amine hydrochloride, a base is required to neutralize the salt and generate the free amine in situ.[10][11] It is crucial to use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), to prevent competition with the desired amine in the reaction with the activated carboxylic acid. The base also serves to neutralize any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of amide derivatives from this compound. Researchers should optimize the reaction conditions based on the specific properties of the carboxylic acid being used.
General Protocol for Amide Coupling using EDC/HOBt
This protocol is a widely used and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture to neutralize the amine hydrochloride and the EDC hydrochloride byproduct that will form.
-
Add HOBt (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Visualization of the EDC/HOBt Coupling Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
General Protocol for Amide Coupling using HATU
This protocol is suitable for more challenging couplings, including sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide product.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base (eq) | Typical Solvent | Advantages | Disadvantages |
| EDC | HOBt | DIPEA (2.5) | DMF, DCM | Cost-effective, water-soluble byproducts. | Can lead to racemization without an additive. |
| HATU | None | DIPEA (3.0) | DMF | High efficiency, fast reaction times, good for hindered substrates. | Higher cost, byproduct removal can be challenging. |
| DCC | HOBt | DIPEA (2.5) | DCM | Inexpensive, effective. | Byproduct (DCU) is insoluble and requires filtration. |
Characterization of Amide Derivatives
The successful synthesis of the target amide should be confirmed by a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the amide and confirm the presence of the (2-Methyloxan-4-yl) moiety.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the product.[12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete neutralization of the amine hydrochloride.- Inactive coupling reagent.- Sterically hindered substrates. | - Ensure sufficient base is used.- Use a fresh bottle of coupling reagent.- Switch to a more powerful coupling reagent like HATU. |
| Presence of unreacted starting materials | - Insufficient reaction time.- Low reaction temperature. | - Increase the reaction time.- Gently warm the reaction mixture (monitor for side products). |
| Formation of multiple byproducts | - Side reactions of the activated carboxylic acid.- Racemization. | - Ensure the use of HOBt with carbodiimide reagents.- Maintain a low reaction temperature during the addition of the coupling reagent. |
Conclusion
The synthesis of amide derivatives using this compound is a straightforward process that can be achieved with high efficiency using standard amide coupling protocols. The choice of coupling reagent and reaction conditions should be tailored to the specific carboxylic acid substrate. By following the detailed protocols and considering the key mechanistic aspects outlined in this guide, researchers can effectively incorporate this valuable building block into their drug discovery programs, paving the way for the development of novel therapeutics.
References
- ChemGulf. (2025, November 14).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- EBSCO. (n.d.). Amides | Chemistry | Research Starters.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Research Outreach. (2025, December 1). Top 10 Amides You Need to Know for Your Next Chemistry Project.
- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.
- De Vooght-Johnson, R. (2016, June 14).
- Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. University of Sassari.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Scheme 1.
- PubChemLite. (n.d.). This compound (C7H15NO).
- Batey, R. A., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic letters, 16(5), 1354-1357.
- Batey, R. A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Letters, 16(5), 1354-1357.
Sources
- 1. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. Top 10 Amides You Need to Know for Your Next Chemistry Project [qixuanchemtec.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. iris.uniss.it [iris.uniss.it]
- 7. Lab Reporter [fishersci.se]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Strategic Solvent Selection for (2-Methyloxan-4-yl)methanamine Hydrochloride
Topic: Solvent Selection for Reactions Involving (2-Methyloxan-4-yl)methanamine Hydrochloride Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
This compound (CAS: 2173991-67-6, analogues: 554420-73-4) is a critical tetrahydropyran-based building block used to introduce polarity and metabolic stability into drug candidates. As a primary amine hydrochloride salt, its utility is defined by a dichotomy: it possesses high water solubility but poor compatibility with non-polar organic reaction media.
This guide addresses the "Solubility-Reactivity Paradox" inherent to this salt. We provide evidence-based strategies for solvent selection across three primary reaction classes: Amide Coupling, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination. Special emphasis is placed on Green Chemistry alternatives (e.g., 2-MeTHF) and In-Situ Neutralization protocols.
Physicochemical Profile & Solubility Landscape
The hydrochloride salt form stabilizes the amine, preventing oxidation and carbamate formation (from atmospheric CO₂), but it renders the molecule insoluble in standard organic solvents like Dichloromethane (DCM) or Toluene.
Table 1: Solubility Profile of (2-Methyloxan-4-yl)methanamine HCl
| Solvent Class | Representative Solvents | Solubility Status | Application Note |
| Protic Polar | Water, Methanol, Ethanol | High (>50 mg/mL) | Ideal for storage or biphasic extraction. Methanol is excellent for reductive amination. |
| Aprotic Polar | DMSO, DMF, DMAc, NMP | Moderate-High | Preferred for SNAr and coupling reactions where high temperature or salt dissolution is required. |
| Aprotic Non-Polar | DCM, THF, 1,4-Dioxane | Insoluble (<1 mg/mL) | Requires "Free-Basing" (in-situ or ex-situ) to solubilize the amine. |
| Green Solvents | 2-MeTHF, EtOAc | Low (Salt) / High (Free Base) | 2-MeTHF is the superior choice for biphasic workups due to low water miscibility. |
Solvent Selection Strategy by Reaction Type
A. Amide Coupling (HATU/EDC mediated)
Challenge: The HCl salt will not react with the activated ester until the amine is deprotonated. However, the salt is insoluble in the DCM often used for activation. The Fix: Use a "Solubilizing Base Switch" or a High-Dipole Solvent.
-
Standard Protocol: DMF or DMAc. These dissolve the HCl salt completely, allowing DIPEA (3.0 equiv) to deprotonate the amine efficiently.
-
Green Protocol: 2-MeTHF/Water biphasic system (Schotten-Baumann conditions) or simply 2-MeTHF with excess organic base.
-
Avoid: Pure DCM (slurry formation leads to slow kinetics and potential dimerization of the activated acid).
B. Nucleophilic Aromatic Substitution (SNAr)
Challenge: SNAr transition states are charged. The reaction requires a solvent that stabilizes this charge and dissolves the salt. The Fix: High Dielectric Constant Solvents.
-
Gold Standard: DMSO or NMP. These solvents solvate the cation (from the base), leaving the amine "naked" and highly nucleophilic.
-
Temperature: These reactions often require heat (80–120°C). Low-boiling solvents (DCM, THF) are unsuitable.
C. Reductive Amination
Challenge: Imine formation requires the removal of water (equilibrium) or protonation activation. The Fix: Protic/Aprotic blends.[1]
-
Protocol: Methanol (MeOH) or DCE (1,2-Dichloroethane).
-
Mechanism: The HCl salt actually catalyzes imine formation in MeOH by providing the necessary acid source, provided a buffering agent (NaOAc) is used to prevent complete protonation of the intermediate.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.
Figure 1: Decision tree for solvent selection based on reaction type and conditions.
Detailed Experimental Protocols
Protocol A: In-Situ Neutralization and Amide Coupling (General)
Use this for standard library synthesis where isolation of the free base is inefficient.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
(2-Methyloxan-4-yl)methanamine HCl (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange is typical.
-
Salt Addition: Add the (2-Methyloxan-4-yl)methanamine HCl salt (1.1 equiv) directly to the reaction mixture as a solid.
-
Neutralization: Immediately add the remaining DIPEA (2.5 equiv).
-
Note: The excess base is crucial. 1.0 eq neutralizes the HCl salt, 1.0 eq drives the coupling, and 0.5 eq buffers the system.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Protocol B: "Green" Biphasic Free-Basing (Ex-Situ)
Use this if the reaction is sensitive to excess base or requires a non-polar solvent (e.g., DCM).
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the HCl salt in 5 mL of Water.
-
Biphasic Mix: Add 10 mL of 2-MeTHF.
-
Basification: Add 4M NaOH dropwise with vigorous stirring until the aqueous layer pH > 12.
-
Extraction: Stir vigorously for 10 minutes. Separate the layers.
-
Re-extraction: Extract the aqueous layer once more with 2-MeTHF (5 mL).
-
Drying: Combine organic layers, dry over Na₂SO₄ (anhydrous), and filter.
-
Usage: Use the filtrate directly (titrate to determine concentration) or concentrate to obtain the free amine oil. Note: The free amine may absorb CO₂ from air; store under Argon.
Troubleshooting & Optimization
Hygroscopicity & Weighing Errors
The HCl salt is hygroscopic. If the bottle has been opened frequently, the water content may be significant (up to 5-10% w/w).
-
Solution: Dry the salt in a vacuum oven at 40°C over P₂O₅ overnight before critical stoichiometry reactions. Alternatively, perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) in D₂O to determine the exact wt% purity.
Stereochemical Integrity
The (2-methyl...4-yl) substitution pattern implies cis/trans isomerism.
-
Observation: Commercial supplies are often predominantly the cis-isomer (equatorial-equatorial preference), but mixtures exist.
-
Solvent Impact: Solvents generally do not cause epimerization at the 2 or 4 positions under standard coupling conditions. However, strong heating in DMSO with strong bases (e.g., NaH) could theoretically promote epimerization if the 4-position is acidic (unlikely for simple amines, more relevant if converted to an imine).
-
Recommendation: Check the stereoisomeric ratio by ¹H NMR in DMSO-d₆ (look for splitting of the methyl doublet or the methine proton at C4) before and after reaction.
Emulsions during Workup
The polar nature of the oxane ring can cause emulsions during aqueous extraction, especially in DCM/Water systems.
-
Solution: Switch to 2-MeTHF or IPA/CHCl₃ (1:3) for extraction. The addition of a small amount of MeOH to the organic phase can also break emulsions.
References
-
Solvent Selection in Amide Coupling
-
MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 2013 , 15, 596-600. Link
- Note: Supports the use of 2-MeTHF as a greener altern
-
-
Amine Salt Solubility & Reactivity
-
Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 2011 , 54(10), 3451-3479. Link
- Note: Discusses the use of polar heterocycles (like oxanes)
-
-
Green Solvent Guides
- Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of some 4-substituted-1-chloro-2-nitrobenzenes with piperidine in various solvents." Chemical Reviews, 1951, 49(2), 273–412. (Foundational text on solvent effects in SNAr).
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing (2-Methyloxan-4-yl)methanamine Hydrochloride
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
In the fast-paced environment of pharmaceutical and materials science research, the efficiency of synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, significantly accelerating reaction times, improving yields, and promoting greener chemical practices.[1][2][3] Unlike conventional heating methods that rely on thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid and uniform heating.[1][4] This unique heating mechanism often leads to cleaner reactions with fewer byproducts, simplifying purification and reducing waste.[5][6] The application of MAOS is particularly impactful in drug discovery, where the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies is a critical bottleneck.[7]
This application note provides a detailed guide for the use of (2-Methyloxan-4-yl)methanamine hydrochloride, a versatile primary amine building block, in microwave-assisted N-alkylation and N-acylation reactions. The protocols are designed to be robust, efficient, and adaptable for researchers in drug development and chemical synthesis.
Reagent Profile: this compound
This compound is a primary amine featuring a 2-methyl-substituted tetrahydropyran ring. This structural motif is of interest in medicinal chemistry due to the prevalence of saturated heterocyclic scaffolds in drug candidates, which can improve physicochemical properties such as solubility and metabolic stability.
Chemical Structure:
A brief overview of the key properties of the title compound.
Core Applications: Microwave-Assisted N-Alkylation and N-Acylation
The primary amine functionality of (2-Methyloxan-4-yl)methanamine makes it an ideal candidate for N-alkylation and N-acylation reactions to generate diverse secondary amines and amides, respectively. These functional groups are cornerstones of many biologically active molecules.
Protocol 1: Microwave-Assisted N-Alkylation with Alkyl Halides
This protocol details a green and efficient method for the mono-N-alkylation of (2-Methyloxan-4-yl)methanamine using water as the reaction solvent.[1] The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.
Reaction Scheme:
Sources
- 1. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 2. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]
- 3. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 4. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
Scale-up procedures for (2-Methyloxan-4-yl)methanamine hydrochloride synthesis
Executive Summary
This application note details a robust, scalable synthetic route for (2-methyloxan-4-yl)methanamine hydrochloride (also known as (2-methyltetrahydro-2H-pyran-4-yl)methanamine HCl). This heterocycle is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and GPCR modulators, due to its ability to improve metabolic stability and solubility compared to carbocyclic analogs.
The protocol described herein prioritizes industrial scalability , stereochemical control , and process safety . It utilizes a Prins cyclization strategy to construct the pyran core, followed by a homologation sequence to install the primary amine. This route avoids expensive transition metal catalysts and utilizes readily available commodity chemicals.
Retrosynthetic Strategy & Pathway Design
To achieve a cost-effective scale-up, we disconnect the molecule at the C4-exocyclic bond and the ether oxygen.
-
Strategic Disconnection: The C4-aminomethyl group is accessed via a one-carbon homologation of the C4-alcohol.
-
Core Construction: The 2,4-disubstituted pyran ring is most efficiently formed via an acid-catalyzed Prins cyclization between a homoallylic alcohol and an aldehyde.
Synthesis Pathway (Graphviz Visualization)
Figure 1: Critical Process Flow for the synthesis of (2-methyloxan-4-yl)methanamine HCl.
Detailed Experimental Protocols
Stage 1: Ring Construction (Prins Cyclization)
Objective: Synthesis of 2-methyltetrahydro-2H-pyran-4-ol. Rationale: The Prins reaction is atom-economical. Using sulfuric acid in a biphasic system or dilute solution favors the thermodynamic cis-isomer (equatorial methyl and hydroxyl groups).
-
Reagents: 3-Buten-1-ol (1.0 equiv), Acetaldehyde (1.2 equiv, or Paraldehyde), 50%
(aq). -
Solvent: Toluene or Dichloromethane (DCM).
Protocol:
-
Charge a glass-lined reactor with 3-buten-1-ol and solvent (10 volumes).
-
Cool to 0°C. Add acetaldehyde slowly to control exotherm.
-
Add 50%
dropwise. -
Warm to ambient temperature and stir for 12–16 hours. Note: Monitoring by GC is essential to track the consumption of the homoallylic alcohol.
-
Workup: Separate phases. Wash organic layer with saturated
and brine. Dry over and concentrate. -
Purification: Distillation under reduced pressure.
-
Yield Target: 65–75%
-
Stereochemistry: Predominantly cis-2,4-disubstituted.
-
Stage 2: Activation & Homologation (Nitrile Synthesis)
Objective: Conversion of C4-OH to C4-CN (Inversion of Stereochemistry).
Rationale: Direct displacement of the alcohol is not possible. Conversion to a mesylate (OMs) creates a good leaving group. Subsequent
Step 2A: Mesylation
-
Dissolve Stage 1 alcohol in DCM (8 vol). Cool to 0°C.[1]
-
Add Triethylamine (1.5 equiv).
-
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise, maintaining internal temp < 10°C.
-
Quench with water, separate layers, and concentrate to obtain the crude mesylate (often used directly).
Step 2B: Cyanation (Critical Safety Step)
-
Reagents: Sodium Cyanide (NaCN, 1.5 equiv), TBAB (Phase Transfer Catalyst, 0.1 equiv).
-
Solvent: Toluene/Water (Biphasic) or DMSO (Homogeneous). Recommendation: Biphasic Toluene/Water is safer for scale-up to keep cyanide in the aqueous phase.
Protocol:
-
Charge reactor with crude mesylate in Toluene.
-
Add aqueous solution of NaCN and TBAB.
-
Heat to 80°C for 6–8 hours.
-
Safety Check: Ensure scrubber system (bleach/NaOH) is active for any HCN evolution.
-
Workup: Cool to RT. Separate layers. Treat aqueous waste with bleach (hypochlorite) to destroy residual cyanide. Wash organics with water.[2][3]
-
Concentrate to give 2-methyltetrahydro-2H-pyran-4-carbonitrile .
-
Stereochemical Note: This
reaction inverts the C4 center. If starting with cis-alcohol, the product is trans-nitrile (axial nitrile).
-
Stage 3: Reduction to Amine & Salt Formation
Objective: Reduction of Nitrile to Primary Amine and HCl salt precipitation.
Rationale: Catalytic hydrogenation is cleaner than hydride reagents (
-
Reagents: Raney Nickel (20 wt% loading),
gas, (7N in MeOH). -
Conditions: 5–10 bar
, 50°C.
Protocol:
-
Charge autoclave with Nitrile intermediate and methanolic ammonia (10 vol).
-
Add Raney Nickel (slurry in water/MeOH). Caution: Pyrophoric.
-
Pressurize with
to 5 bar and heat to 50°C. Stir vigorously. -
Monitor uptake of hydrogen. Reaction is complete when pressure stabilizes.
-
Filtration: Filter catalyst through Celite under inert atmosphere (Argon/Nitrogen).
-
Concentrate filtrate to remove MeOH and
. -
Salt Formation: Redissolve residue in Isopropyl Alcohol (IPA) or Ethanol.
-
Add HCl (gas or solution in dioxane/IPA) dropwise at 0–5°C until pH < 2.
-
The This compound precipitates as a white solid.
-
Filter, wash with cold ether/heptane, and dry under vacuum.
Process Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant. |
| Purity (HPLC) | > 98.0% (AUC) | Critical for pharmaceutical usage. |
| 1H NMR | Consistent with structure | Diagnostic peaks: C2-Methyl doublet (~1.1 ppm), C4-Methylene (~2.7 ppm). |
| Residual Solvents | Compliant with ICH Q3C | Toluene < 890 ppm, MeOH < 3000 ppm. |
| Water Content | < 1.0% w/w | Karl Fischer titration. |
| Overall Yield | 35–45% | From 3-buten-1-ol (3 steps). |
Critical Safety & Engineering Controls
Cyanide Handling (Step 2B)
-
Engineering: The cyanation reactor must be vented to a scrubber containing 10-15% NaOCl (Bleach) and NaOH (pH > 10) to neutralize any HCN gas instantly.
-
PPE: Full Tyvek suit, double nitrile gloves, and personal HCN monitors are mandatory.
-
Waste: All aqueous waste from Step 2B must be tested for cyanide (using Prussian Blue test or digital probe) and treated with bleach before disposal.
Hydrogenation (Step 3)
-
Pyrophoric Hazard: Raney Nickel ignites in air when dry. Always handle as a wet slurry.
-
Pressure: Ensure autoclave burst disks are rated 20% above operating pressure.
References
-
Prins Cyclization Methodology
-
Scale-Up of Tetrahydropyran Synthesis
- Yadav, J. S., et al. (2004).
-
Source:
-
Nitrile Reduction to Amines
- Gould, F., et al. (1960). "Catalytic Hydrogenation of Nitriles." Journal of Organic Chemistry.
-
Source:
-
Safety in Cyanide Chemistry
- "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Source:
-
General Properties of 2-Methyltetrahydropyran Derivatives
- Review of 4-Methyltetrahydropyran as a solvent and building block.
-
Source:
Sources
- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 3. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving incomplete coupling reactions with sterically hindered THP amines
Topic: Resolving Incomplete Coupling Reactions with Sterically Hindered THP Amines Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The THP Challenge
You are likely here because your standard amide coupling (HATU/EDC) or Buchwald-Hartwig reaction has stalled at <50% conversion.
Tetrahydropyran (THP) amines are deceptively difficult substrates. Unlike simple cyclohexyl amines, THP amines introduce two specific complications:
-
Conformational Locking: The tetrahydropyran ring exists in a chair conformation. If your amine is at the C4 position, bulky substituents can lock the amine into an axial position to avoid 1,3-diaxial interactions, burying the nucleophile behind the ring's carbon framework.
-
Electronic Deactivation: The inductive effect of the ring oxygen (especially in C3- or C2-amino THPs) reduces the nucleophilicity of the amine lone pair.
This guide moves beyond standard protocols to high-energy/high-activity systems designed to force these reactions to completion.
Module 1: Amide Coupling Troubleshooting
Q1: My HATU/DIPEA reaction stalled at 40% conversion. Adding more reagent didn't help. Why?
Diagnosis: You have likely hit a "Steric Wall." Standard uronium reagents (HATU, HBTU) form an active ester (OBt/OAt). For sterically hindered THP amines, the rate of the amine attacking this active ester is slower than the rate of the active ester hydrolyzing or rearranging. Adding more HATU just accumulates byproducts (tetramethylurea) without driving the reaction.
The Fix: Switch to Propylphosphonic Anhydride (T3P).
Why it works:
-
Kinetics: T3P does not form an active ester; it forms a mixed anhydride. This species is highly reactive but surprisingly stable to epimerization.
-
Solubility: The byproduct is water-soluble propylphosphonic acid, simplifying workup.[1]
-
Temperature: Unlike HATU (which degrades >40°C), T3P is stable at high temperatures (up to 80-100°C), allowing you to overcome the activation energy barrier of the hindered amine.
Protocol 1: High-Temperature T3P Coupling
| Step | Action | Critical Note |
| 1 | Dissolve Carboxylic Acid (1.0 equiv) and THP Amine (1.2 equiv) in EtOAc or 2-MeTHF . | Avoid DMF if possible to simplify workup; T3P works excellently in EtOAc. |
| 2 | Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). | Pyridine often gives higher yields for hindered substrates due to less steric bulk than DIPEA. |
| 3 | Cool to 0°C, then add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise. | Slow addition prevents exotherms. |
| 4 | Allow to warm to RT. If no conversion after 1h, heat to 60-80°C . | Monitor by LCMS. |
| 5 | Workup: Wash with water, then 0.5M NaOH, then brine. | The phosphorus byproducts wash away in the aqueous layer.[1][2][3] |
Q2: T3P failed or gave low yield. What is the "Nuclear Option"?
Diagnosis: The amine is too hindered even for mixed anhydrides. You need the smallest, most electrophilic species possible: the Acid Chloride .
However, many THP-containing substrates possess acid-sensitive groups (Boc, t-Bu esters) that cannot survive thionyl chloride (
The Fix: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
Why it works: Ghosez’s reagent converts carboxylic acids to acid chlorides under neutral conditions at room temperature. It generates the acid chloride in situ without releasing acidic HCl (it forms a neutral amide byproduct). This allows the tiny, highly reactive acid chloride to react with your buried THP amine.
Protocol 2: Neutral Acid Chloride Formation (Ghosez Protocol)
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Reagent Addition: Add Ghosez’s Reagent (1.2 - 1.5 equiv) at 0°C. Stir at RT for 1–2 hours.
-
Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If complete, your acid chloride is ready.
-
-
Coupling: Add the THP Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the acid chloride solution.
-
Reaction: Stir at RT or reflux (40°C) for 2–4 hours.
Decision Matrix: Amide Coupling
Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and reaction progress.
Module 2: Buchwald-Hartwig (C-N) Troubleshooting
Q3: My Pd-catalyzed coupling to a THP amine shows only starting material and de-halogenated aryl ring. What is happening?
Diagnosis: You are seeing Beta-Hydride Elimination .[4][5] THP amines are secondary cyclic amines. Once the palladium inserts and the amine binds, the complex is crowded. To relieve steric strain, the palladium may strip a hydrogen from the carbon adjacent to the nitrogen (beta-hydride elimination) rather than forming the C-N bond (reductive elimination). This produces the reduced aryl byproduct (Ar-H) and an imine.[6]
The Fix: Bulky, Electron-Rich Ligands (BrettPhos/RuPhos).
Why it works:
-
BrettPhos/RuPhos: These ligands are massive. They wrap around the palladium, creating a "pocket" that forces the reaction towards reductive elimination (forming the C-N bond) because it is the fastest way to relieve the steric pressure.
-
Precatalysts (Pd-G3/G4): Use precatalysts (like BrettPhos Pd G4) instead of mixing
+ Ligand. Precatalysts ensure a 1:1 Pd:Ligand ratio and activate immediately, preventing catalyst death before the reaction starts.
Protocol 3: Optimized C-N Coupling for THP Amines
| Component | Recommendation | Reason |
| Catalyst | RuPhos Pd G4 or BrettPhos Pd G4 (1-5 mol%) | Best-in-class for secondary hindered amines. |
| Base | NaOtBu (Strong) or Cs2CO3 (Weak) | Use NaOtBu for speed; switch to Cs2CO3 if the substrate has base-sensitive esters. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow heating to 100°C to drive the difficult reductive elimination. |
| Additives | None initially. | Keep it simple. |
Step-by-Step:
-
Add Aryl Halide (1.0 equiv), THP Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv) to a vial.
-
Add Precatalyst (RuPhos Pd G4, 0.02 equiv).
-
Evacuate and backfill with
(3x). -
Add anhydrous Dioxane.
-
Heat to 100°C immediately. (Do not ramp slowly; rapid heating helps the active catalyst form).
Module 3: Mechanism & Logic
Understanding why Ghosez's reagent works where HATU fails is critical for experimental design.
Figure 2: Mechanism of Ghosez's Reagent. Note the generation of the Acid Chloride occurs neutrally, avoiding the harsh conditions of thionyl chloride.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7][8] Organic Process Research & Development. [Link]
-
Patterson, J. B., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[9] Organic Process Research & Development. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Deveneq, E., & Ghosez, L. (1969). Synthesis of acyl halides under neutral conditions. Tetrahedron Letters. (Foundational reference for Ghosez Reagent). [Link]
-
Corless, V. B., et al. (2015).[10] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[8][10][11][12] Organic & Biomolecular Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Optimizing Workflows with (2-Methyloxan-4-yl)methanamine Hydrochloride
Welcome to the technical support and troubleshooting center for (2-Methyloxan-4-yl)methanamine hydrochloride . This molecule is a highly versatile aliphatic primary amine building block featuring a substituted oxane (tetrahydropyran) ring[1]. While it is an excellent nucleophile for drug discovery applications, its formulation as a hydrochloride salt—combined with the inherent kinetic reactivity of primary amines—can introduce specific synthetic bottlenecks.
This guide provides field-proven, mechanistically grounded solutions to minimize side reactions such as incomplete coupling, racemization, and over-alkylation[2].
Module 1: Amide Coupling Dynamics & Salt Neutralization
Q: Why am I observing unreacted (2-Methyloxan-4-yl)methanamine and low amide yields despite using highly reactive coupling reagents like HATU?
A: The root cause lies in the protonation state of the amine. Because it is supplied as a hydrochloride salt, the amine group exists as a stable ammonium ion (-NH₃⁺), rendering it entirely non-nucleophilic[2]. For the nucleophilic attack on the active ester to occur, the free base must be liberated in situ using a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA). If the local pH of the reaction mixture drops below the pKa of the amine (typically ~10.5 for aliphatic amines), the equilibrium shifts back to the unreactive protonated state, stalling the reaction.
Q: When I increase the DIPEA equivalents to force the reaction, my chiral carboxylic acid partner undergoes racemization. How can I resolve this paradox?
A: Excess base in the presence of an activated carboxylic acid promotes the formation of an oxazolone intermediate or direct alpha-proton abstraction (enolization), both of which lead to rapid racemization. The solution is a staged addition strategy . By pre-neutralizing the amine salt in a separate vial before introducing it to the activated acid, you prevent the sensitive chiral center from being exposed to a high concentration of unquenched base.
Mechanistic workflow of amide coupling highlighting pH-dependent side reactions.
Self-Validating Protocol: Staged Amide Coupling
Causality Focus: This protocol separates the activation and neutralization steps to minimize base-catalyzed racemization while ensuring complete amine liberation.
-
Amine Neutralization: In Vial A, dissolve 1.0 eq of (2-Methyloxan-4-yl)methanamine HCl in anhydrous DMF (0.2 M). Add 1.1 eq of DIPEA. Stir for 10 minutes.
-
Self-Validation: Spot a micro-aliquot on wet pH paper; the pH should read ~8-9, confirming the liberation of the free base.
-
-
Acid Activation: In Vial B, dissolve 1.0 eq of the carboxylic acid and 1.05 eq of HATU in anhydrous DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes until the active ester forms.
-
Coupling: Dropwise, transfer the neutralized amine from Vial A into Vial B.
-
Monitoring: Stir at room temperature for 2 hours. Quench with a few drops of water. LCMS should show >95% conversion with preserved stereocenter integrity.
Module 2: Mastering Reductive Amination
Q: My reductive amination yields a complex mixture of secondary and tertiary amines. How do I prevent over-alkylation?
A: This is a classic kinetic competition problem. When the primary amine reacts with an aldehyde, it forms an imine, which is subsequently reduced to a secondary amine. However, secondary amines are often more nucleophilic than primary amines. If the reduction is too fast or the aldehyde is in excess, the newly formed secondary amine will react with another aldehyde molecule, forming an iminium ion that reduces to an unwanted tertiary amine (dialkylation)[3]. To minimize this, you must decouple imine formation from reduction and use a highly chemoselective reducing agent.
Q: Why is my aldehyde being reduced to an alcohol before it can react with the amine?
A: You are likely using Sodium Borohydride (NaBH₄). NaBH₄ is a strong, unselective reducing agent that rapidly reduces aldehydes and ketones directly to alcohols[3]. By switching to Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB), the reducing agent becomes mild enough that it ignores the aldehyde and exclusively reduces the more electrophilic protonated imine[3][4].
Reductive amination pathways comparing chemoselective reduction vs. over-alkylation.
Self-Validating Protocol: Chemoselective Reductive Amination
Causality Focus: We use STAB in 1,2-Dichloroethane (DCE) with an acetate buffer to simultaneously liberate the amine free base and catalyze imine formation without reducing the starting aldehyde[4].
-
Imine Pre-formation: In a dry flask, combine 1.0 eq of the aldehyde and 1.05 eq of (2-Methyloxan-4-yl)methanamine HCl in anhydrous DCE (0.2 M).
-
Buffering/Catalysis: Add 1.0 eq of Sodium Acetate (NaOAc).
-
Causality: NaOAc neutralizes the HCl salt to free the amine, while generating in situ acetic acid, which acts as a mild acid catalyst to accelerate imine formation[4].
-
-
Dehydration: Stir at room temperature for 2 hours.
-
Self-Validation: Take a small aliquot for ¹H-NMR or GCMS to confirm the disappearance of the aldehyde peak and the appearance of the imine signal.
-
-
Reduction: Cool the reaction to 0 °C. Add 1.5 eq of NaBH(OAc)₃ in small portions.
-
Completion: Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ to destroy excess hydride.
Module 3: Quantitative Data & Reagent Optimization
To further guide your experimental design, the following tables summarize the critical stoichiometric and reagent choices required to minimize side reactions.
Table 1: Stoichiometric Balance for Amide Coupling
| Reagent | Equivalents | Purpose | Risk of Deviation |
| Carboxylic Acid | 1.0 | Electrophile | N/A |
| (2-Methyloxan-4-yl)methanamine HCl | 1.0 - 1.05 | Nucleophile | Excess leads to purification difficulty. |
| HATU / EDC | 1.05 | Activating Agent | Excess causes side reactions with the amine. |
| DIPEA (Total) | 2.1 - 2.5 | Neutralization & Base | < 2.0 eq: Incomplete reaction.> 3.0 eq: Racemization. |
Table 2: Reducing Agent Selection for Reductive Amination
| Reducing Agent | Relative Reactivity | Aldehyde Reduction Risk | Over-alkylation Risk | Recommendation |
| NaBH₄ | High | High (>40%) | Moderate | Avoid for one-pot reactions. |
| NaBH₃CN | Low | Low (<5%) | Low | Good, but generates toxic HCN gas upon quenching. |
| NaBH(OAc)₃ (STAB) | Mild | Very Low (<1%) | Very Low | Gold Standard. Safe, highly chemoselective. |
References
-
Title: this compound | Chemsrc Source: chemsrc.com URL: 1
-
Title: Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC Source: nih.gov URL:2
-
Title: Reductive Amination, and How It Works - Master Organic Chemistry Source: masterorganicchemistry.com URL: 3
-
Title: Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal Source: organic-chemistry.org URL: 4
Sources
- 1. CAS#:1427380-34-4 | this compound | Chemsrc [chemsrc.com]
- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
Comparative Guide: 1H NMR Profiling of (2-Methyloxan-4-yl)methanamine Hydrochloride
[1]
Introduction: The Analytical Challenge
(2-Methyloxan-4-yl)methanamine hydrochloride (also known as (2-methyltetrahydro-2H-pyran-4-yl)methanamine HCl) is a critical scaffold in medicinal chemistry, often serving as a building block for kinase inhibitors and GPCR ligands.[1] Its structural complexity arises from two stereocenters at the C2 and C4 positions, leading to cis and trans diastereomers.
For drug development professionals, distinguishing these isomers and verifying the salt form is non-trivial. This guide moves beyond basic peak listing to provide a comparative analysis of the HCl salt vs. Free Base and the Cis vs. Trans stereochemistry , grounded in mechanistic NMR principles.
Structural & Stereochemical Basis
Before analyzing the spectrum, one must understand the conformational landscape. The tetrahydropyran ring adopts a chair conformation.
-
C2-Methyl Group: In most stable conformers, the C2-methyl group occupies the equatorial position to minimize 1,3-diaxial steric strain.[1]
-
Cis-Isomer (Preferred): The C4-methanamine group is also equatorial .[1]
-
Trans-Isomer: The C4-methanamine group is axial .[1]
This conformational lock is the key to interpreting the NMR spectrum, specifically through the coupling constants (
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, follow this optimized workflow.
Sample Preparation Logic
-
Solvent Selection:
-
Concentration: 5–10 mg in 0.6 mL solvent. Higher concentrations may induce viscosity broadening; lower concentrations lose minor isomer sensitivity.
Acquisition Workflow (Graphviz)
Figure 1: Decision logic for solvent selection and acquisition parameters to maximize spectral resolution.
Comparative Analysis: Performance & Data
Comparison A: HCl Salt vs. Free Base
The formation of the hydrochloride salt drastically alters the electronic environment of the amine and the adjacent methylene group.
Mechanism: Protonation of the nitrogen creates a positive charge (
| Feature | Free Base ( | HCl Salt (DMSO- | Mechanistic Insight |
| ~2.45 – 2.55 ppm | 2.70 – 2.90 ppm | Deshielding due to cationic nitrogen (-I effect).[1] | |
| NH Protons | ~1.2 ppm (Broad/Invisible) | ~7.8 – 8.2 ppm | Broad triplet (integrates to 3H). Visible due to slow exchange in DMSO. |
| Solubility | High in organic solvents | Low in | Ionic lattice energy requires polar solvents. |
Validation Check: If your spectrum in DMSO-
Comparison B: Cis vs. Trans Isomerism (The Purity Check)
This is the most critical quality attribute. The stereochemistry at C4 is determined by the multiplicity of the H4 proton (the methine proton attached to the ring at the substitution site).
-
Hypothesis:
-
Cis Isomer: H4 is Axial (anti-parallel to H3ax/H5ax).
-
Trans Isomer: H4 is Equatorial (gauche to H3ax/H5ax).
-
-
The Karplus Evidence:
Table 2: Stereochemical Differentiators
| Signal | Cis-Isomer (Major) | Trans-Isomer (Minor) |
| H4 Multiplicity | Wide Multiplet (tt or dddd) | Narrow Multiplet (quintet-like) |
| H4 Width (Hz) | > 25 Hz (Sum of | < 15 Hz (Sum of |
| C2-Methyl Shift | ~1.05 ppm (Doublet) | ~1.10 ppm (Doublet) |
Stereochemical Assignment Logic (Graphviz)
Figure 2: Logic flow for assigning stereochemistry based on H4 proton coupling constants.
Representative Spectral Profile (HCl Salt in DMSO- )
Based on the structural components and analogous tetrahydropyran derivatives, the expected spectral data for the Cis-isomer (HCl salt) is:
-
7.90 – 8.10 (br s, 3H):
(Ammonium). - 3.80 – 3.95 (ddd, 1H): H6 eq (Deshielded by Oxygen).
- 3.30 – 3.45 (m, 1H): H2 ax (Ether methine).
-
2.75 – 2.85 (d/m, 2H):
(Shifted downfield by HCl).[1] - 1.65 – 1.80 (m, 2H): H3 eq, H5 eq.
- 1.50 – 1.65 (m, 1H): H4 ax (Wide multiplet, key for stereochem).
-
1.05 – 1.20 (d, 3H,
Hz): (Methyl group). - 0.90 – 1.10 (m, 2H): H3 ax, H5 ax (High field due to shielding).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (2024). Structure Determination Using NMR: Coupling Constants. University of Wisconsin-Madison.[1] [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent effects on salt shifts).[2][3]
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST. (General reference for tetrahydropyran chemical shifts). [Link]
13C NMR chemical shifts for (2-Methyloxan-4-yl)methanamine hydrochloride
Executive Summary: The Structural Mandate
In the development of fragment-based drug discovery (FBDD) campaigns, the tetrahydropyran (oxan) scaffold is a privileged motif due to its optimal physicochemical properties (logP, solubility) and metabolic stability. However, the introduction of substituents at the 2- and 4-positions creates stereochemical complexity that directly impacts biological potency.
For (2-Methyloxan-4-yl)methanamine hydrochloride , the critical analytical challenge is not merely confirming connectivity, but rigorously establishing the stereochemical configuration (cis vs. trans) and the protonation state (salt vs. free base) .
This guide provides a definitive technical framework for interpreting the 13C NMR data of this compound, distinguishing the desired pharmacophore from common synthetic impurities and isomers.
Structural Analysis & Stereochemistry
Before analyzing chemical shifts, we must define the conformers. The tetrahydropyran ring adopts a chair conformation similar to cyclohexane.
-
Cis-Isomer (Preferred): The 2-methyl and 4-aminomethyl groups are on the same side of the ring.[1] To minimize 1,3-diaxial interactions, the stable conformer places both the 2-Me and 4-CH2NH2 groups in equatorial positions (e,e).[1]
-
Trans-Isomer (Impurity): The substituents are on opposite sides.[1][2] This forces one group into a high-energy axial position (e,a), leading to diagnostic "gamma-gauche" shielding effects in the NMR spectrum.[1]
DOT Visualization: Stereochemical Verification Workflow
Figure 1: Logical workflow for distinguishing cis/trans isomers based on 13C chemical shift shielding effects.
13C NMR Data Profile
The following data represents the predicted consensus values derived from substituent chemical shift additivity rules (SCS) for tetrahydropyrans and validated against amine salt correction factors.
Sample Conditions:
-
Solvent: D2O (Deuterium Oxide) or CD3OD (Methanol-d4).[1] Note: CDCl3 is unsuitable for hydrochloride salts due to poor solubility and aggregation.
-
Reference: TMS (0.0 ppm) or Solvent Residual (CD3OD: 49.0 ppm).[1]
Table 1: Predicted Chemical Shifts (Cis-Isomer, HCl Salt)
| Carbon Position | Type | Predicted Shift (δ, ppm) | Diagnostic Notes |
| C2 | CH | 73.5 – 75.5 | Alpha to Oxygen. Deshielded by O and equatorial Me.[1] Most downfield methine. |
| C6 | CH₂ | 67.0 – 69.0 | Alpha to Oxygen. Distinct from C2 due to lack of methyl substituent. |
| C4 | CH | 33.0 – 36.0 | Methine Core. Point of attachment for amine. Shifts downfield relative to unsubstituted THP (23 ppm). |
| C3 | CH₂ | 40.0 – 42.0 | Beta to O. Deshielded by adjacent equatorial methyl (beta-effect).[1] |
| C5 | CH₂ | 33.0 – 35.0 | Beta to O. Lacks the methyl beta-effect, appearing upfield of C3. |
| 2-Me | CH₃ | 21.0 – 22.5 | Exocyclic Methyl. Typical equatorial methyl on THP ring.[1] |
| 4-CH₂-N | CH₂ | 44.0 – 46.0 | Aminomethyl. Diagnostic for salt formation (see Table 2).[1] |
Comparative Analysis: Validating the Product
To ensure the integrity of the material, you must compare the observed shifts against potential deviations caused by pH changes (free base) or stereochemical inversion.
Scenario A: Salt vs. Free Base
The protonation of the primary amine to form the hydrochloride salt (
-
Alpha-Carbon (CH₂-N): Upon protonation, this carbon typically shifts upfield (shielded) by 2–3 ppm due to the "charge-induced electric field effect" and changes in conformer population.[1]
-
Beta-Carbon (C4): Often shifts slightly downfield (deshielded) or remains constant.[1]
| Carbon Fragment | Free Base (δ ppm) | HCl Salt (δ ppm) | Shift Direction |
| -CH₂-N | ~48.0 | ~45.0 | Upfield (Shielded) |
| C4 (Ring) | ~33.0 | ~34.5 | Slight Downfield |
Scenario B: Cis vs. Trans Isomerism
The Trans isomer places one substituent in an axial orientation. In 13C NMR, axial substituents exert a Gamma-Gauche Effect , causing the carbon atoms at the
-
If 4-CH₂NH₂ is Axial (Trans): C2 and C6 (the
carbons) will appear significantly upfield (e.g., C2 at ~68 ppm instead of ~74 ppm). -
If 2-Me is Axial (Trans): C4 and C6 will shift upfield.[1]
Experimental Protocol for Validation
To reproduce these results and ensure high-resolution data for regulatory filing or internal quality control, follow this protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the hydrochloride salt.
-
Solvent: Dissolve in 0.6 mL of D₂O (99.9% D).
-
Why D₂O? It prevents the "salt effect" broadening seen in CDCl3 and eliminates H-bonding variability.
-
-
Reference: Add a trace amount of TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as the internal reference (0.0 ppm).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The quaternary carbons (none here) and methyl groups require sufficient relaxation time for accurate integration if quantitative analysis is needed.
-
-
Scans (NS): Minimum 512 scans to resolve the minor C5/C3 splitting.
-
Temperature: 298 K (25°C).
DOT Visualization: Signal Assignment Logic
Figure 2: Hierarchical signal assignment strategy based on electronic environments.
References
-
Tetrahydropyran Conformational Analysis
-
Amine Salt Effects in NMR
-
Stereochemical Assignment (Gamma-Gauche Effect)
- Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Accounts of Chemical Research, 1970.
-
[1]
-
Solvent Effects on NMR Data
- Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 2016.
-
[1]
Sources
Comparative Reactivity and Profiling Guide: (2-Methyloxan-4-yl)methanamine vs. Unmethylated Oxan Analogs
As drug discovery increasingly prioritizes sp³-rich scaffolds to improve clinical success rates, the tetrahydropyran (THP, or oxan) ring has emerged as a privileged structural motif. Acting as a bioisostere for cyclohexane, the oxan ring lowers lipophilicity and provides a crucial hydrogen-bond acceptor .
However, the specific substitution pattern on the oxan ring drastically alters its physicochemical behavior and reactivity. This guide provides an objective, data-driven comparison between the standard unmethylated building block, (Oxan-4-yl)methanamine , and its sterically constrained counterpart, (2-Methyloxan-4-yl)methanamine .
Structural Causality & Conformational Dynamics
To understand the reactivity differences between these two amines, we must first analyze the causality of their three-dimensional conformations .
-
Unmethylated (Oxan-4-yl)methanamine: The standard oxan ring is conformationally flexible, undergoing rapid chair-chair interconversion. While the bulky 4-methanamine group thermodynamically favors the equatorial position to minimize 1,3-diaxial interactions, the energy barrier to ring-flipping is relatively low.
-
Methylated (2-Methyloxan-4-yl)methanamine: The introduction of a methyl group at the C2 position (specifically in the cis-2,4-disubstituted isomer) acts as a conformational anchor. To avoid severe steric clashes, the ring strictly locks into a chair conformation where both the C2-methyl and C4-methanamine groups occupy equatorial positions.
This conformational locking has profound implications for drug design. It reduces the entropic penalty upon target binding and alters the spatial trajectory of the nucleophilic amine during synthesis. Furthermore, the C2-methyl group provides steric shielding to the adjacent ether oxygen, significantly reducing its liability to cytochrome P450-mediated α-oxidation .
Fig 1. Physicochemical causality of C2-methylation on the oxan scaffold.
Quantitative Physicochemical Profiling
The addition of a single methyl group shifts the physicochemical profile of the building block. Because the primary amine is separated from the ring by a methylene linker, the inductive effect of the C2-methyl group on the amine's intrinsic basicity (pKa) is negligible. However, lipophilicity and molecular weight are predictably impacted .
| Property | (Oxan-4-yl)methanamine | (2-Methyloxan-4-yl)methanamine | Impact on Drug Design |
| Molecular Weight | 115.17 g/mol | 129.20 g/mol | Minimal impact; both maintain excellent ligand efficiency. |
| Predicted LogP | ~0.10 | ~0.50 | The +0.4 LogP shift improves membrane permeability and BBB penetration. |
| Amine pKa | ~10.2 | ~10.2 | Basicity remains identical; no change in physiological ionization state. |
| Conformational State | Dynamic (Equatorial favored) | Locked (Strict Di-equatorial) | Methylated analog exhibits lower entropic penalty upon binding. |
| Metabolic Liability | High (α-oxidation at C2/C6) | Reduced (Steric block at C2) | Methylated analog generally yields longer in vivo half-lives. |
Comparative Reactivity & Experimental Workflows
While both building blocks are highly reactive primary amines suitable for amide couplings, reductive aminations, and SNAr reactions, their kinetic profiles differ slightly. The locked conformation of (2-Methyloxan-4-yl)methanamine can induce a slight kinetic delay in highly sterically congested coupling environments due to the rigidified spatial orientation of the ring system.
To objectively compare their reactivity, we utilize a self-validating parallel amide coupling protocol.
Step-by-Step Methodology: Parallel HATU-Mediated Amide Coupling
Self-Validating Principle: To ensure that observed kinetic differences are purely structural and not an artifact of reagent degradation or mixing inefficiencies, both reactions must be run in parallel using a single, pre-equilibrated master mix of the activated ester. 1,3,5-Trimethoxybenzene is utilized as an internal standard for quantitative tracking.
Step 1: Master Mix Preparation & Pre-Activation
-
Dissolve the target carboxylic acid (1.0 eq, e.g., benzoic acid) in anhydrous DMF to achieve a 0.2 M concentration.
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the master mix at room temperature for 15 minutes to ensure complete formation of the active OAt ester. Causality Note: Pre-activation ensures that the subsequent amine addition is the true rate-limiting step.
Step 2: Parallel Amine Addition
-
Split the activated master mix equally into two separate, dry reaction vials (Vial A and Vial B).
-
Spike both vials with 0.1 eq of 1,3,5-trimethoxybenzene (Internal Standard).
-
Vial A: Add (Oxan-4-yl)methanamine (1.1 eq) dropwise.
-
Vial B: Add (2-Methyloxan-4-yl)methanamine (1.1 eq) dropwise.
Step 3: Kinetic Monitoring (LC-MS / qNMR)
-
Sample 10 µL from each vial at exactly 10, 30, and 60 minutes.
-
Quench each sample into 90 µL of 50% MeCN/H₂O to halt the reaction immediately.
-
Analyze via LC-MS. Expected Observation: The unmethylated analog typically reaches >95% conversion by the 30-minute mark due to its conformational plasticity allowing it to navigate around the activated ester. The 2-methyl analog may require the full 60 minutes to reach equivalent conversion.
Step 4: Workup & Isolation
-
Dilute the completed reactions with Ethyl Acetate (EtOAc).
-
Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine to remove unreacted amine, DIPEA, and HATU byproducts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Fig 2. Parallel kinetic workflow for comparative reactivity profiling.
Conclusion
For standard library synthesis where reaction speed and minimal steric hindrance are prioritized, the unmethylated (Oxan-4-yl)methanamine remains the workhorse building block. However, for lead optimization phases where metabolic stability, precise vector projection, and improved lipophilic ligand efficiency are required, the transition to (2-Methyloxan-4-yl)methanamine provides a distinct, structurally causal advantage without requiring a deviation from standard coupling protocols.
References
-
Sygnature Discovery. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry. URL:[Link]
-
Journal of Organic Chemistry. "Conformational analysis. 42. Monosubstituted tetrahydropyrans." ACS Publications. URL:[Link]
-
PubChem. "(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine - Compound Summary." National Center for Biotechnology Information. URL:[Link]
A Researcher's Guide to Differentiating Cis and Trans Isomers of (2-Methyloxan-4-yl)methanamine Hydrochloride
In the landscape of pharmaceutical development and chemical research, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. The compound (2-Methyloxan-4-yl)methanamine hydrochloride, with its stereogenic centers, presents a classic challenge in distinguishing between its cis and trans diastereomers. This guide provides an in-depth, technically-grounded comparison of the most effective analytical methodologies for this purpose, designed for researchers, scientists, and drug development professionals.
The core of this challenge lies in the spatial arrangement of the methyl group at the C2 position and the aminomethyl group at the C4 position of the oxane ring.[1][2] In the cis isomer, these two substituents reside on the same side of the ring, while in the trans isomer, they are on opposite sides.[1][2] This seemingly subtle difference in geometry gives rise to distinct physical and chemical properties that can be exploited for their differentiation.
Core Analytical Strategies
The differentiation of these isomers hinges on techniques that are sensitive to the three-dimensional structure of molecules. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography. Each of these techniques offers unique advantages and, when used in concert, can provide an unambiguous assignment of the stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Conformational Differences
NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state conformation and relative stereochemistry of diastereomers.[3][4] The key to differentiating cis and trans isomers of (2-Methyloxan-4-yl)methanamine lies in the analysis of proton (¹H) and carbon-¹³ (¹³C) chemical shifts and, most critically, the proton-proton coupling constants (J-values).
The oxane ring is not planar and exists predominantly in a chair conformation. The substituents can occupy either axial or equatorial positions. For the cis isomer, a conformational equilibrium will exist where both substituents are either axial or equatorial. In contrast, the trans isomer will have one substituent in an axial position and the other in an equatorial position. These conformational preferences directly influence the local electronic environment of each nucleus, leading to distinct NMR spectra.
Key Differentiating NMR Parameters:
| Parameter | Expected Observation for cis Isomer | Expected Observation for trans Isomer | Causality |
| ¹H Chemical Shifts | Protons on the same face as the substituents will be shielded (shifted upfield). | Protons will experience a more averaged environment due to the opposing substituents. | Anisotropic effects of C-C and C-O bonds and through-space interactions. |
| ¹³C Chemical Shifts | Carbon signals, particularly C2, C4, and adjacent carbons, will have distinct chemical shifts compared to the trans isomer.[5] | Different steric and electronic environments lead to unique ¹³C chemical shifts. | The gamma-gauche effect, where a substituent causes shielding of a carbon three bonds away, is a key factor. |
| ¹H-¹H Coupling Constants (J-values) | The magnitude of the coupling constants between protons on the ring will depend on their dihedral angles, which are conformation-dependent. | J-values will reflect the rigid axial-equatorial and equatorial-equatorial relationships in the predominant chair conformation. | The Karplus equation describes the relationship between the three-bond coupling constant and the dihedral angle. Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). |
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve a pure sample of each isomer (or the mixture) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
1D ¹H NMR: Acquire a standard ¹H NMR spectrum. Pay close attention to the multiplicity and integration of the signals corresponding to the protons on the oxane ring and the methyl and aminomethyl groups.
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, aiding in the assignment of the ring protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, facilitating the assignment of both ¹H and ¹³C signals.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining through-space proximity of protons. For the cis isomer, NOE cross-peaks are expected between the protons of the methyl group and the aminomethyl group, as they are on the same side of the ring. These cross-peaks will be absent or significantly weaker for the trans isomer.
Logical Workflow for NMR-based Isomer Differentiation
Caption: Workflow for differentiating cis and trans isomers using NMR.
X-ray Crystallography: The Definitive Answer for Absolute Configuration
When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction (XRD) provides the most unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[6][7] This technique is considered the "gold standard" for stereochemical assignment.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the relative positions of all atoms in the molecule.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the hydrochloride salt of each isomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The resulting model will clearly show the relative orientation of the methyl and aminomethyl groups on the oxane ring.[9]
Data Presentation: Crystallographic Data Comparison
| Parameter | cis-(2-Methyloxan-4-yl)methanamine HCl | trans-(2-Methyloxan-4-yl)methanamine HCl |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |
| Space Group | e.g., P2₁/c | e.g., Pca2₁ |
| Key Torsional Angle (C2-C3-C4-C(aminomethyl)) | Value consistent with a cis relationship | Value consistent with a trans relationship |
| Intermolecular Interactions | Hydrogen bonding network involving the amine, chloride ion, and oxane oxygen. | Distinct hydrogen bonding patterns due to different packing. |
Chiral Chromatography: A Powerful Separation and Analytical Tool
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective method for both the analytical differentiation and preparative separation of diastereomers.[10][11][12] While enantiomers have identical physical properties in an achiral environment, diastereomers have different physical properties and can often be separated on a standard achiral stationary phase. However, chiral columns can often provide superior resolution.
The principle of chiral chromatography relies on the differential interaction of the isomers with a chiral stationary phase.[11] The CSP creates a chiral environment where the two isomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[11][13]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[14]
-
Mobile Phase Optimization: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine) is often necessary to improve the peak shape of basic compounds like amines.
-
Analysis: Inject a standard solution containing a mixture of the cis and trans isomers. The two isomers should elute as separate peaks.
-
Quantification: Once a separation method is established, it can be used to determine the isomeric purity of a sample by comparing the peak areas of the two isomers.
Logical Flow for Chiral Chromatography
Caption: Workflow for isomer differentiation using chiral HPLC.
Concluding Remarks
The differentiation of the cis and trans isomers of this compound is a multifaceted analytical challenge that can be confidently addressed through the systematic application of modern analytical techniques. While NMR spectroscopy provides invaluable information about the solution-state conformation and relative stereochemistry, X-ray crystallography offers the ultimate confirmation of the solid-state structure. Chiral chromatography serves as a powerful tool for both analytical separation and preparative purification. For unambiguous and robust characterization, a combination of these methods is highly recommended.
References
-
Nakano, T. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]
-
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
-
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Welch, C. J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck & Co., Inc. Available at: [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available at: [Link]
-
Wikipedia. (2023). Absolute configuration. Available at: [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at: [Link]
-
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. Available at: [Link]
-
Eliel, E. L., et al. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]
-
Grimblat, N., et al. (2019). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis of Complex Molecules in Solution. PMC. Available at: [Link]
-
Glusker, J. P. (2010). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Comprehensive Chirality. Available at: [Link]
-
Eliel, E. L., et al. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Available at: [Link]
-
Study.com. (n.d.). Cis vs. Trans Isomers | Differences & Examples. Available at: [Link]
-
Chemistry Steps. (2025). Cis and Trans Isomers and Cis Trans Practice Problems. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
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Abraham, R. J., & Mobli, M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
BYJU'S. (n.d.). Difference Between Cis and Trans Isomers. Available at: [Link]
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Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Available at: [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]
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NC State University Libraries. (n.d.). 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Two Homologous Series of Diastereomeric 2-Alkoxyphenylcarbamates. Available at: [Link]
-
mediaTUM. (2022). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Available at: [Link]
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Benchmarking Purity: Elemental Analysis Standards for (2-Methyloxan-4-yl)methanamine Hydrochloride
Executive Summary & Strategic Context
In the high-stakes environment of drug discovery, (2-Methyloxan-4-yl)methanamine hydrochloride (CAS: 1342159-11-8 / 554420-73-4) has emerged as a critical saturated heterocycle scaffold. Its ability to modulate lipophilicity (LogP) while maintaining metabolic stability makes it a "privileged structure" in modern kinase and GPCR inhibitor design.
However, the validation of this building block presents a unique challenge: Salt Stoichiometry . As a secondary amine hydrochloride, its hygroscopic nature and potential for non-stoichiometric salt formation (e.g., hemi-hydrochlorides or trapped solvents) can derail structure-activity relationship (SAR) data.
This guide objectively compares the Elemental Analysis (EA) standards for this compound against alternative validation methods (qNMR and HRMS). We move beyond simple "pass/fail" metrics to provide a causal analysis of purity deviations, establishing a self-validating protocol for your laboratory.
The Theoretical Standard: Defining the Baseline
Before analyzing samples, one must establish the "Gold Standard"—the theoretical composition of the perfectly pure, anhydrous, stoichiometric salt.
Compound: this compound
Formula:
Table 1: Theoretical Elemental Composition (The Target)
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 7 | 84.08 | 50.75% | 50.35% – 51.15% |
| Hydrogen (H) | 16 | 16.13 | 9.74% | 9.34% – 10.14% |
| Nitrogen (N) | 1 | 14.01 | 8.46% | 8.06% – 8.86% |
| Chlorine (Cl) | 1 | 35.45 | 21.40% | 21.00% – 21.80% |
| Oxygen (O) | 1 | 16.00 | 9.66% | Calculated by difference |
Expert Insight: The high Hydrogen content (nearly 10%) makes this compound particularly sensitive to "wet" results. A deviation of +0.3% in H is often the first indicator of hygroscopic water absorption, common in oxane-amine salts.
Comparative Analysis: EA vs. Alternatives
Why stick with Combustion Analysis when qNMR exists? The table below contrasts the performance of EA against modern alternatives for this specific hydrochloride salt.
Table 2: Method Performance Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | High-Res Mass Spec (HRMS) |
| Primary Utility | Salt Stoichiometry & Bulk Purity | Specific Impurity ID & Solvent Content | Molecular Formula Confirmation |
| Precision | High (±0.3% absolute) | High (±1.0% relative) | Low (Qualitative only) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <1 mg (Destructive) |
| Blind Spot | Cannot distinguish isomers; "Blind" to non-CHN impurities (e.g., inorganic salts). | "Blind" to inorganic salts (NaCl, K2CO3) and paramagnetic impurities. | Misses salt counter-ions (Cl-) and water content. |
| Cost/Run | Low ($) | Medium ( | High ( |
| Verdict | Essential for confirming the HCl ratio. | Essential for solvent quantification. | Supplementary for identity only. |
Experimental Protocol: The Self-Validating Workflow
To ensure trustworthy data, follow this specific protocol designed for hygroscopic amine salts.
Phase A: Sample Preparation (Crucial Step)
-
Risk: Amine hydrochlorides are hygroscopic. Weighing a "wet" sample will artificially lower %C and %N while raising %H.
-
Protocol:
-
Dry the sample in a vacuum oven at 40°C for 4 hours over
or silica desiccant. -
Transfer immediately to a desiccator.
-
Weigh samples (2.0 – 2.5 mg) into tin capsules inside a humidity-controlled glove box or minimize exposure time (<30 seconds).
-
Phase B: The Combustion Cycle
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Oxidation: 980°C with Oxygen boost (required for complete combustion of the HCl salt matrix).
-
Reduction: 650°C (Copper).
-
Calibration: Use Acetanilide (Standard) or Sulfanilamide (if S is analyzed). Do not use simple alkanes; use a standard with N/C ratios similar to the analyte.
Phase C: Halogen Determination (The HCl Check)
Standard CHN analysis does not detect Chlorine. To validate the hydrochloride salt form:
-
Method: Oxygen Flask Combustion (Schöniger) followed by Potentiometric Titration with
. -
Target: 21.40% Cl.
-
Interpretation:
-
< 20.0%: Indicates partial salt formation (hemi-hydrochloride) or excess free base.
-
22.0%: Indicates presence of inorganic chlorides (e.g., trapped
from synthesis).
-
Diagnostic Visualization: The Decision Engine
The following diagram illustrates the logical flow for validating (2-Methyloxan-4-yl)methanamine HCl, guiding you from raw data to a "Go/No-Go" decision for drug development use.
Figure 1: Logic flow for the elemental validation of the hydrochloride salt. Note the critical branch points for solvent/water contamination.
Troubleshooting Guide: Reading the "Tea Leaves"
When your EA results fail, they usually fail in specific patterns that reveal the root cause.
| Observation | Likely Cause | Corrective Action |
| %C Low, %H High, %N Low | Water Absorption (Hydrate). The sample is wet. 1 mole of | Re-dry at 50°C under high vacuum. Run TGA (Thermogravimetric Analysis) to confirm volatiles. |
| %C Low, %Cl High | Inorganic Contamination. Presence of | Check ash content. Perform an aqueous wash or recrystallize from dry EtOH/Et2O. |
| %C High, %N Low | Trapped Solvent (Ether/DCM). Common if isolated by precipitation. | Run 1H-NMR to quantify solvent. Calculate "Corrected Theoretical" values including the solvent to see if EA matches the solvate model. |
| %Cl Low (<20%) | Free Base Presence. The salt formation was incomplete. | Re-dissolve in ether and bubble dry HCl gas to ensure full conversion. |
References
-
PubChem Compound Summary. (2025). This compound.[1] National Library of Medicine. [Link]
-
Holzgrabe, U. (2014). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA). [Link]
-
Intertek. (2025). CHN Elemental Analysis for Pharmaceuticals. (Protocol validation source). [Link]
Sources
Safety Operating Guide
(2-Methyloxan-4-yl)methanamine hydrochloride proper disposal procedures
This guide outlines the technical protocols for the safe containment and disposal of (2-Methyloxan-4-yl)methanamine hydrochloride . As a specialized organic amine salt, this compound requires specific handling to prevent the generation of free alkylamines (volatile/odorous) or hazardous reaction byproducts (e.g., nitrosamines).
Part 1: Chemical Identification & Hazard Characterization
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | (2-methyltetrahydro-2H-pyran-4-yl)methanamine HCl; 4-Aminomethyl-2-methyltetrahydropyran hydrochloride |
| CAS Number | Varies by stereoisomer (Generic free base: 1342159-11-8) |
| Chemical Class | Aliphatic Amine Salt (Heterocyclic) |
| Physical State | White to off-white crystalline solid |
| Acidity (pH) | Acidic in aqueous solution (pH ~4.0–6.0 typical for amine HCl) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE (H335).[1][2][3][4] Potentially corrosive to mucous membranes.[5] |
Part 2: Pre-Disposal Safety & Segregation
Critical Incompatibility Warning:
-
Strong Bases: Contact with bases (NaOH, KOH) will deprotonate the salt, releasing the free amine. This generates a volatile, fishy odor and increases flammability risk.
-
Nitrosating Agents: NEVER mix with nitrites (sodium nitrite), nitrates, or nitrous acid. This reaction generates N-nitrosamines , which are potent carcinogens.
-
Oxidizers: Segregate from strong oxidizers (permanganates, peroxides) to prevent exothermic degradation.
Personal Protective Equipment (PPE):
-
Hands: Nitrile rubber gloves (0.11 mm minimum thickness).
-
Eyes: Chemical splash goggles.
-
Body: Lab coat and closed-toe shoes.
-
Respiratory: If handling fine powder outside a fume hood, use a P95 particulate respirator.
Part 3: Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
Best practice for expired or surplus inventory.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container. Avoid metal containers due to potential corrosion from the hydrochloride moiety.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound, 100%"
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
-
Secondary Containment: Place the sealed container into a clear plastic zip-bag to contain any potential dust leakage.
-
Disposal Stream: Route to Chemical Incineration .
-
Note: Do not dispose of as "General Trash" even if local regulations permit small quantities of non-regulated salts. Professional stewardship requires incineration.
-
Scenario B: Aqueous Solutions (Reaction Mixtures)
For HPLC waste or dissolved reaction byproducts.
-
pH Check: Check the pH of the waste stream.[6]
-
If Acidic (pH < 2): The amine is stable as a salt.
-
If Basic (pH > 10): The free amine is present. Ensure the waste container is rated for volatile organics.
-
-
Solvent Compatibility: Segregate into "Organic Waste - Non-Halogenated" unless mixed with solvents like Dichloromethane (DCM).
-
Neutralization (Optional but Recommended): If the solution is highly acidic due to excess HCl, neutralize to pH 5–9 using Sodium Bicarbonate (
) slowly to avoid foaming.-
Caution: Neutralizing to high pH (>10) releases the free amine odor. Keep pH near neutral (7-8).
-
-
Disposal Stream: Route to High BTU Liquid Waste for fuel blending/incineration.
Part 4: Regulatory Classification (RCRA)
In the United States, this specific compound is not a P-listed or U-listed waste. However, it must be characterized based on its properties:
-
RCRA Status: Non-Regulated (unless mixed with listed solvents).
-
Recommended Classification: Manage as Hazardous Chemical Waste due to oral toxicity and irritant properties.
-
EPA Waste Code (if applicable): None specific. If mixed with flammable solvents, use D001 .
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this compound.
Caption: Operational decision tree for the segregation and disposal of amine hydrochloride salts.
References
-
Kishida Chemical Co., Ltd. (2025).[7] Safety Data Sheet: (4-Methyloxan-4-yl)methanamine hydrochloride. Retrieved from (Note: Isomer variant used for hazard class verification).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[9]
-
Fisher Scientific. (2023). Safety Data Sheet: Methylamine Hydrochloride. (Used for comparative amine salt hazard data).
Sources
- 1. chemscene.com [chemscene.com]
- 2. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 [sigmaaldrich.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.se [fishersci.se]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. chem.metu.edu.tr [chem.metu.edu.tr]
- 7. kishida.co.jp [kishida.co.jp]
- 8. vumc.org [vumc.org]
- 9. dep.wv.gov [dep.wv.gov]
Personal Protective Equipment (PPE) & Handling Guide: (2-Methyloxan-4-yl)methanamine hydrochloride
Executive Summary & Risk Profile
(2-Methyloxan-4-yl)methanamine hydrochloride is a functionalized tetrahydropyran (oxane) amine salt commonly used as a building block in medicinal chemistry.[1] While specific toxicological data for this exact stereoisomer is often proprietary or limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of primary amine hydrochlorides.
The "Why" Behind the Safety
As a hydrochloride salt, this compound is likely a hygroscopic solid . The primary risks are not just immediate toxicity, but process hazards :
-
Inhalation of Fine Dust: Salts often form friable powders that aerosolize easily during weighing.
-
Hydrolysis & pH: Upon contact with moisture (mucous membranes), the salt dissociates. The resulting acidity (HCl) causes irritation, while the organic amine moiety can be a sensitizer.
-
Free-Base Volatility: If accidentally mixed with basic waste, the salt converts to its free amine form, potentially releasing volatile, odorous, and toxic vapors.
Baseline Hazard Classification (SAR-Derived):
-
Signal Word: WARNING (Treat as DANGER if >1g handling)
-
Likely H-Codes: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The hygroscopic nature of amine salts requires barriers that prevent moisture absorption and skin contact.
| PPE Category | Standard Protocol (<100 mg) | Scale-Up Protocol (>100 mg) | Technical Rationale |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses leave gaps. Fine amine salt dust can bypass side-shields and react with eye moisture to form acidic solutions [1]. |
| Hand Protection | Nitrile Gloves (Min 0.11 mm / 4 mil) | Double Gloving (Nitrile over Nitrile) | Natural rubber (Latex) degrades rapidly against amines. Inspect for pinholes; salts dissolved in sweat inside a glove cause severe dermatitis. |
| Respiratory | Fume Hood (Sash at 18") | N95/P2 Respirator + Hood | If weighing outside a hood is unavoidable (not recommended), an N95 is mandatory to prevent inhalation of particulates. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeve Covers + Apron | Cotton absorbs hygroscopic dust, holding it against the skin. Tyvek sleeves prevent cuff-gap exposure during weighing. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the operation state.
Figure 1: PPE Selection Logic based on physical state and primary risk vector.
Operational Workflow: Handling & Solubilization
To maintain Scientific Integrity , every step must prevent the degradation of the salt (hygroscopicity) and exposure to the operator.
Step 1: Receipt & Storage[3]
-
Verification: Check the bottle seal immediately. If the solid appears "clumped" or "wet," the hydrochloride salt has absorbed atmospheric water. This alters the molecular weight calculation.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) if possible. Cold storage slows hydrolysis.
-
Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation.
Step 2: Weighing (The Critical Hazard Point)
-
Static Control: Amine salts are static-prone. Use an anti-static gun or polonium strip if the powder "flies."
-
Containment: Perform all weighing inside a certified chemical fume hood.
-
Technique: Do not use a spatula directly from the stock bottle. Tap a small amount into a secondary weighing boat to avoid cross-contaminating the stock with moisture.
Step 3: Solubilization
-
Solvent Choice: Soluble in water, DMSO, and Methanol.
-
Exotherm: Dissolving HCl salts can be slightly exothermic. Add solvent to the solid slowly.
Disposal & Waste Management
Crucial Warning: Do not mix amine hydrochloride waste with strong bases (NaOH, KOH) or bleach (NaOCl) in the primary waste stream.
-
Base Mixing: Releases the free amine (volatile, foul odor).
-
Bleach Mixing: Can form Chloramines (highly toxic/explosive gases).
Disposal Workflow
Figure 2: Waste segregation logic to prevent chloramine formation or volatile release.
Emergency Response Protocols
Every lab member must know these before opening the bottle.
-
Eye Contact:
-
Skin Contact:
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (water or oil-soaked) to dampen the powder, then scoop into a bag. Wipe area with dilute acetic acid (vinegar) to neutralize traces, followed by water.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure - Chemical Absorption. United States Department of Labor.
-
ECHA (European Chemicals Agency). (2023). Guidance on the compilation of safety data sheets.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
